N6-Methyl-xylo-adenosine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8?,11-/m1/s1 |
InChI Key |
VQAYFKKCNSOZKM-YGHVBYMHSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a modified nucleoside, an analog of adenosine, characterized by the presence of a methyl group at the N6 position of the adenine base and a xylose sugar moiety in place of the more common ribose. While the biological significance of N6-methyladenosine (m6A) in RNA and DNA is a subject of extensive research, specific data on this compound is limited in publicly available scientific literature. This guide provides a detailed overview of its basic structure and, where specific data is unavailable, draws comparisons with the closely related and well-characterized N6-methyladenosine.
Core Structure and Chemical Identity
The fundamental structure of this compound consists of two primary components: the N6-methylated adenine base and a D-xylofuranose sugar. These are linked via a β-N9-glycosidic bond.
The IUPAC name for this compound is (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[]. Its chemical formula is C11H15N5O4, with a molecular weight of 281.27 g/mol [][2].
Structural Diagram
The following diagram illustrates the chemical structure of this compound, highlighting the N6-methyladenine and the xylose sugar ring.
References
A Technical Guide to N6-Methyl-xylo-adenosine: Discovery, Synthesis, and Biological Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N6-Methyl-xylo-adenosine, a notable adenosine analog. It details the initial discovery and synthesis of this compound, presents its known biochemical and physical properties, and outlines the experimental protocols derived from foundational research. This guide is intended to serve as a core resource for professionals engaged in nucleoside chemistry and the development of novel therapeutic agents.
Introduction
This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety in place of the ribose found in natural adenosine, and a methyl group at the N6 position of the adenine base. Adenosine analogs are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities, including roles as smooth muscle vasodilators and anticancer agents[1]. The structural modifications in this compound distinguish it from the more extensively studied N6-methyladenosine (m6A), which contains a ribose sugar and is a critical regulator of mRNA function. The unique stereochemistry of the xylose sugar in this compound can significantly influence its biological activity and metabolic stability.
Discovery and Initial Characterization
The first documented synthesis and isolation of this compound, referred to as 9-beta-D-xylofuranosyl-N6-methyladenine in the original literature, was reported in 1977 by Darzynkiewicz, Ekiel, Dudycz, Rudzińska, and Shugar[2]. This seminal work emerged from an investigation into the methylation of 9-beta-D-xylofuranosyladenine in a strongly alkaline medium. The primary products of this reaction were O'-methyl derivatives of xylofuranosyladenine; however, this compound was successfully isolated as a minor product, demonstrating the feasibility of N6-methylation under these conditions[2].
Initial characterization of the synthesized compounds relied on ¹H NMR spectroscopy for structural identification and an assessment of their susceptibility to calf intestinal adenosine deaminase[2]. This early biological assay provided the first insights into the structure-activity relationships of methylated xyloadenosine derivatives.
Physicochemical and Biochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and the foundational literature.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [3][] |
| Molecular Weight | 281.27 g/mol | [3][] |
| CAS Number | 65494-95-3 | [1] |
| Appearance | Solid | [3] |
| Biological Activity | Substrate for adenosine deaminase (activity relative to adenosine not specified) | [2] |
| Biological Activity | 5'-O-methylation of the xylose moiety leads to a total loss of substrate properties for adenosine deaminase | [2] |
Synthesis of this compound
The synthesis of this compound, as pioneered by Darzynkiewicz and colleagues, involves the methylation of a xyloadenosine precursor. The following section details the experimental protocol as inferred from the abstract of their 1977 publication.
Experimental Protocol: Methylation of 9-beta-D-xylofuranosyladenine
This protocol describes the generation of a mixture of methylated products, from which this compound is subsequently isolated.
Materials:
-
9-beta-D-xylofuranosyladenine
-
Dimethyl sulphate
-
Strongly alkaline aqueous medium (e.g., NaOH solution)
-
Strongly basic ion exchange column (for purification)
-
Elution buffers
Procedure:
-
Reaction Setup: Dissolve 9-beta-D-xylofuranosyladenine in a strongly alkaline aqueous medium.
-
Methylation: Add dimethyl sulphate to the reaction mixture. The reaction proceeds, leading to the etherification of sugar hydroxyls and, to a lesser extent, methylation of the exocyclic amino group of the adenine base[2].
-
Reaction Quenching: Neutralize the reaction mixture.
-
Purification:
-
Load the crude reaction mixture onto a strongly basic ion exchange column.
-
Elute the column with an appropriate buffer gradient to fractionate the various methylated derivatives.
-
Collect the fractions corresponding to 9-beta-D-xylofuranosyl-N6-methyladenine.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using ¹H NMR spectroscopy and other relevant analytical techniques.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound remains largely unexplored. The initial 1977 study demonstrated that it is recognized by calf intestinal adenosine deaminase, an enzyme crucial for purine metabolism[2]. However, the efficiency of this interaction compared to the natural substrate, adenosine, was not quantified. A key finding from this early work was that methylation at the 5'-hydroxyl position of the xylose sugar completely abrogates its activity as a substrate for adenosine deaminase, highlighting the importance of this position for enzyme recognition[2].
It is critical to distinguish this compound from N6-methyladenosine (m6A). The latter, containing a ribose sugar, is a well-established epitranscriptomic modification in eukaryotes, with a complex and extensively studied role in regulating mRNA stability, splicing, and translation through a network of "writer," "reader," and "eraser" proteins.
To date, there is no published research identifying specific signaling pathways that are modulated by this compound. The scientific literature predominantly focuses on the ribose-containing m6A when discussing N6-methyladenosine signaling. The unique structural properties of this compound suggest that it may interact with different cellular targets or exhibit distinct pharmacological effects, but these have yet to be elucidated.
The diagram below illustrates the known, limited biological characterization of this compound.
Future Research and Drug Development Perspectives
The foundational work on this compound has laid the groundwork for further investigation into its therapeutic potential. Key areas for future research include:
-
Quantitative Biological Assays: Determining the kinetic parameters of this compound with adenosine deaminase and other related enzymes.
-
Screening for Therapeutic Activity: Evaluating its efficacy in anticancer, antiviral, and other disease models.
-
Mechanism of Action Studies: Identifying the cellular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to optimize biological activity and pharmacokinetic properties.
The distinct structural features of this compound make it a compelling candidate for further exploration in drug discovery and development programs.
References
An In-depth Technical Guide to the Chemical Differences Between N6-Methyl-xylo-adenosine and N6-methyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various biological processes, including RNA splicing, nuclear export, stability, and translation. Its intricate regulatory network, involving "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins, has become a focal point of research in cellular biology and drug development.
This guide delves into the core chemical distinctions between the well-studied N6-methyladenosine and its lesser-known diastereomer, N6-Methyl-xylo-adenosine. Understanding these differences is paramount for researchers designing novel therapeutic agents that target or mimic the effects of these nucleoside analogs. While both molecules share the same molecular formula and mass, their divergent stereochemistry imparts unique structural and, potentially, functional properties.
Core Chemical Differences: A Stereochemical Perspective
The fundamental chemical difference between N6-methyladenosine and this compound lies in the stereochemistry of their respective sugar moieties. N6-methyladenosine incorporates a D-ribose sugar, whereas this compound contains a D-xylose sugar. This distinction arises from the orientation of the hydroxyl groups at the 2' and 3' positions of the furanose ring.
In D-ribose , the 2'- and 3'-hydroxyl groups are oriented on the same side (cis) of the sugar ring relative to the C1'-C4' plane. In contrast, in D-xylose , the 2'- and 3'-hydroxyl groups are on opposite sides (trans) of the ring. This seemingly subtle stereochemical variance has profound implications for the three-dimensional conformation of the nucleoside, influencing its interactions with enzymes and other biological macromolecules.
Data Presentation: Physicochemical Properties
A direct experimental comparison of the physicochemical properties of this compound and N6-methyladenosine is limited in publicly available literature. However, we can compile a table of their known and predicted properties for a structured comparison.
| Property | N6-methyladenosine | This compound |
| Molecular Formula | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 281.27 g/mol [1] | 281.27 g/mol [][3] |
| CAS Number | 1867-73-8 | 65494-95-3 |
| Appearance | Solid[1] | Solid[3] |
| Boiling Point | Not available | 649.1±65.0 °C (Predicted)[] |
| Density | Not available | 1.85±0.1 g/cm³ (Predicted)[] |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[] |
Experimental Protocols
Synthesis of N6-methyladenosine Analogs
The synthesis of N6-substituted adenosine analogs generally involves the modification of a protected adenosine precursor. A common strategy is the regioselective alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine with an appropriate alkyl halide in the presence of a base, followed by deprotection.
General Protocol for N-methylation of Adenosine Analogs:
-
Protection of Adenosine: Adenosine is first protected to prevent reactions at the hydroxyl groups of the ribose sugar. This is typically achieved by acetylation using acetic anhydride in the presence of a catalyst.
-
N6-Methylation: The protected adenosine is then reacted with a methylating agent, such as methyl iodide, in a suitable solvent and in the presence of a base to facilitate the N-methylation of the adenine ring.
-
Deprotection: The protecting groups are removed to yield the final N6-methyladenosine analog. This is often accomplished by treatment with a base, such as ammonia in methanol.
Detection of N6-methyladenosine (m6A) in RNA
Several techniques are employed to detect and quantify m6A within RNA molecules. These methods are crucial for understanding the biological roles of this modification.
4.2.1. Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used antibody-based method for transcriptome-wide mapping of m6A.
Protocol Overview:
-
RNA Fragmentation: Total RNA is chemically fragmented into smaller pieces.
-
Immunoprecipitation: The fragmented RNA is incubated with an m6A-specific antibody to enrich for RNA fragments containing the m6A modification.
-
Library Preparation and Sequencing: The immunoprecipitated RNA fragments are then used to construct a sequencing library, which is subsequently sequenced using high-throughput sequencing technologies.
-
Data Analysis: The sequencing reads are mapped to the reference genome or transcriptome to identify m6A peaks, revealing the locations of m6A modifications.
4.2.2. Site-specific Cleavage and Radioactive-Labeling followed by Ligation-assisted Extraction and Thin-layer Chromatography (SCARLET)
SCARLET is a highly sensitive and quantitative method for detecting m6A at single-nucleotide resolution.
Protocol Overview:
-
Site-specific Cleavage: A specific DNA oligonucleotide is hybridized to the target RNA, and an RNase H enzyme is used to cleave the RNA at the desired location.
-
Radioactive Labeling: The 3' end of the cleaved RNA fragment is radioactively labeled.
-
Ligation and Nuclease Digestion: The labeled RNA is ligated to a splint oligonucleotide and then digested by nucleases to release individual ribonucleotides.
-
Thin-layer Chromatography (TLC): The radiolabeled ribonucleotides are separated by TLC, allowing for the quantification of both adenosine and N6-methyladenosine.
Signaling Pathways and Biological Activity
The N6-methyladenosine (m6A) Signaling Pathway
The biological effects of m6A are mediated by a complex interplay of "writer," "eraser," and "reader" proteins.
-
Writers: The m6A methyltransferase complex, primarily composed of METTL3 and METTL14, is responsible for installing the methyl group onto adenosine residues within a specific consensus sequence on mRNA.
-
Erasers: The m6A modification is reversible and can be removed by demethylases, such as FTO and ALKBH5, which are often referred to as "erasers."
-
Readers: "Reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2), recognize and bind to m6A-modified RNA, thereby dictating its downstream fate, including its stability, translation, and splicing.[4]
Biological Activity of this compound
The biological activity of this compound is not as well-characterized as that of N6-methyladenosine. However, existing information suggests it functions as an adenosine analog.[5] Adenosine analogs are known to act as vasodilators on smooth muscle and have shown potential in inhibiting cancer progression.[5] It is plausible that this compound may exert its effects through interaction with adenosine receptors or other components of adenosine signaling pathways. Further research is required to determine if it can be recognized and processed by the "writer," "eraser," or "reader" proteins of the m6A pathway.
Mandatory Visualizations
References
Predicted Protein Binding Partners for N6-Methyl-xylo-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Methyl-xylo-adenosine is a synthetic adenosine analog with potential therapeutic applications. Due to its structural similarity to adenosine, it is predicted to interact with a range of proteins that natively bind adenosine. This technical guide provides an in-depth overview of the predicted protein binding partners for this compound, focusing on adenosine receptors and key enzymes involved in adenosine metabolism. This document summarizes available data on related compounds, details relevant experimental methodologies for validating these predicted interactions, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
This compound is classified as a nucleoside analog and a potential nucleoside antimetabolite[1][2]. While direct experimental evidence identifying the specific protein binding partners of this compound is not yet available in published literature, its structural analogy to the endogenous nucleoside adenosine provides a strong basis for predicting its molecular targets. Adenosine is a ubiquitous signaling molecule that exerts its effects through a family of specific receptors and is metabolized by a well-characterized set of enzymes[3][4]. Therefore, it is highly probable that this compound interacts with these same protein families. This guide outlines these predicted interactions to facilitate further research and drug development efforts.
Predicted Protein Binding Partners
Based on the established interactions of adenosine and its analogs, the primary predicted protein binding partners for this compound fall into two main categories: adenosine receptors and enzymes of adenosine metabolism.
Adenosine Receptors (P1 Receptors)
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the majority of the physiological effects of adenosine[2]. There are four subtypes: A1, A2A, A2B, and A3[2]. It is anticipated that this compound will act as a ligand for these receptors, potentially as an agonist or antagonist. The affinity of adenosine for these receptors is well-documented and provides a benchmark for what might be expected for its analogs.
Table 1: Affinity of Adenosine for Human Adenosine Receptor Subtypes
| Receptor Subtype | G-protein Coupling | Typical Adenosine Affinity (Ki) | Key Functions |
| A1 | Gi/o | ~10-100 nM | Cardiac muscle (decreased heart rate), neuronal inhibition.[2][5] |
| A2A | Gs | ~10-100 nM | Vasodilation, anti-inflammatory effects, neuronal modulation.[2][5] |
| A2B | Gs | >1 µM | Bronchoconstriction, inflammation.[5] |
| A3 | Gi/o | ~0.1-1 µM | Inflammation, immune responses, cardioprotection.[2] |
Enzymes of Adenosine Metabolism
The intracellular and extracellular concentrations of adenosine are tightly regulated by a series of enzymes. As a substrate analog, this compound may act as a substrate or inhibitor for these enzymes.
Table 2: Key Enzymes in Adenosine Metabolism
| Enzyme | Function | Predicted Interaction with this compound |
| Adenosine Kinase (ADK) | Phosphorylates adenosine to adenosine monophosphate (AMP).[3][4] | Potential substrate or inhibitor, which would alter cellular nucleotide pools. |
| Adenosine Deaminase (ADA) | Deaminates adenosine to inosine.[3][4] | Potential substrate or inhibitor, which would affect purine degradation pathways. |
| S-adenosylhomocysteine hydrolase (SAHH) | Catalyzes the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine.[4] | Potential inhibitor, which could impact methylation reactions. |
| 5'-Nucleotidases (e.g., CD73) | Dephosphorylate AMP to adenosine.[6] | Unlikely to be a direct binder, but its activity could be indirectly affected by changes in adenosine signaling. |
| Purine Nucleoside Phosphorylase (PNP) | Cleaves inosine (a downstream metabolite of adenosine) to hypoxanthine.[7] | Indirectly relevant, as inhibition of upstream enzymes would alter substrate availability for PNP. |
Predicted Signaling Pathways
The interaction of this compound with adenosine receptors is predicted to trigger intracellular signaling cascades. The diagram below illustrates a generalized signaling pathway for Gs and Gi/o-coupled adenosine receptors.
Caption: Predicted signaling cascade for this compound.
Experimental Protocols for Target Validation
Validating the predicted interactions between this compound and its potential protein partners is crucial. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
This method is used to determine the affinity of this compound for adenosine receptor subtypes.
-
Objective: To quantify the binding affinity (Ki) of this compound for A1, A2A, A2B, and A3 adenosine receptors.
-
Materials:
-
Cell membranes expressing a high density of a specific human adenosine receptor subtype.
-
A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]CCPA for A1, [3H]CGS-21680 for A2A).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and the varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
This protocol is designed to assess whether this compound inhibits the activity of key adenosine metabolizing enzymes like Adenosine Kinase or Adenosine Deaminase.
-
Objective: To determine the IC50 value of this compound for the enzymatic activity of ADK or ADA.
-
Materials:
-
Purified recombinant human ADK or ADA.
-
Substrate for the enzyme (adenosine).
-
A method to detect the product (e.g., for ADA, monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine; for ADK, a coupled enzymatic assay that measures ADP formation).
-
This compound.
-
Assay buffer specific to the enzyme's optimal activity.
-
-
Protocol:
-
Prepare a range of concentrations of this compound.
-
In a microplate, add the enzyme and the different concentrations of this compound.
-
Pre-incubate for a short period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (adenosine).
-
Monitor the reaction progress over time using a plate reader (e.g., spectrophotometer or fluorometer).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the concentration of this compound to determine the IC50.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a purified target protein.
-
Materials:
-
Purified target protein (e.g., Adenosine Kinase).
-
This compound.
-
ITC instrument.
-
Dialysis buffer.
-
-
Protocol:
-
Thoroughly dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Load the protein into the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Experimental Workflow for Target Identification and Validation
The following diagram outlines a logical workflow for identifying and validating the protein binding partners of this compound.
Caption: Workflow for identifying and validating protein targets.
Conclusion
While direct experimental data for this compound is currently lacking, a robust predictive framework based on its structural similarity to adenosine can guide future research. The primary predicted binding partners are the four subtypes of adenosine receptors and key enzymes in adenosine metabolism, such as adenosine kinase and adenosine deaminase. The experimental protocols and workflow detailed in this guide provide a clear path for validating these predictions and elucidating the pharmacological profile of this compound. Such studies are essential for understanding its potential therapeutic uses and mechanism of action.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of N6-Methyl-xylo-adenosine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
N6-Methyl-xylo-adenosine, a derivative of the naturally occurring nucleoside adenosine, presents a compelling subject for in silico investigation due to the therapeutic potential of nucleoside analogs as antiviral and anticancer agents.[1] This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with potential biological targets. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its in silico analysis based on established protocols for similar adenosine analogs. The guide details procedures for molecular docking, molecular dynamics simulations, and virtual screening to predict binding affinities and interaction dynamics. Furthermore, it describes common experimental techniques for the validation of computational predictions and includes templates for the presentation of quantitative data. All workflows and conceptual diagrams are visualized using Graphviz to ensure clarity and reproducibility.
Introduction
Nucleoside analogs represent a cornerstone of modern pharmacology, with numerous approved drugs for the treatment of viral infections and cancer.[1] These molecules function by mimicking endogenous nucleosides, thereby interfering with essential cellular processes such as DNA and RNA synthesis.[1][2] this compound is an adenosine analog with potential applications as a smooth muscle vasodilator and in cancer inhibition.[3][4] The "xylo" configuration refers to an altered stereochemistry of the sugar moiety compared to the natural ribose, which can significantly impact its biological activity and metabolic stability. The N6-methylation further modifies its interaction profile.
In silico modeling offers a powerful and cost-effective approach to explore the potential biological targets of this compound and to elucidate the molecular basis of its interactions.[5] By simulating the binding of this molecule to various proteins, researchers can generate hypotheses about its mechanism of action, predict its efficacy, and guide further experimental studies. This guide provides a detailed walkthrough of a typical in silico modeling workflow for a nucleoside analog like this compound.
Potential Biological Targets
Based on the known pharmacology of adenosine analogs, several protein families are considered high-priority targets for the in silico investigation of this compound. These include:
-
Adenosine Receptors (ARs): As a G protein-coupled receptor (GPCR) family, ARs (subtypes A1, A2A, A2B, and A3) are key regulators in various physiological processes and are common targets for adenosine analogs.[6]
-
Viral Polymerases: Many nucleoside analogs act as chain terminators for viral RNA or DNA polymerases, making these enzymes critical targets in antiviral drug discovery.[2]
-
Kinases: Cellular kinases are responsible for phosphorylating nucleoside analogs to their active triphosphate form. Understanding the interaction with these enzymes is crucial for predicting bioactivity.
-
Methyltransferases: Given the N6-methyl modification, investigating interactions with enzymes involved in methyl group transfer could reveal novel mechanisms of action.
In Silico Modeling Workflow
A standard computational workflow for investigating the interactions of a small molecule like this compound with a protein target is depicted below.
Ligand and Target Preparation
3.1.1. Ligand Preparation Protocol:
-
Obtain 3D Structure: The 3D structure of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw) or downloaded from chemical databases if available (e.g., PubChem, ZINC).
-
Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-calculated charge set.
-
Tautomeric and Ionization States: Determine the most likely tautomeric and ionization state at physiological pH (7.4).
-
File Format Conversion: Convert the prepared ligand structure to a suitable format for docking software (e.g., .mol2, .pdbqt).
3.1.2. Target Preparation Protocol:
-
Retrieve Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand similar to adenosine.
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Protonation: Add hydrogen atoms to the protein structure, considering the appropriate protonation states of ionizable residues at physiological pH.
-
Chain and Residue Correction: Check for and repair any missing side chains or loops in the protein structure.
-
Binding Site Definition: Define the binding site for docking calculations. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This method is instrumental in virtual screening and for generating initial binding poses for further analysis.
3.2.1. Molecular Docking Protocol:
-
Software Selection: Choose a suitable docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Grid Box Generation: Define a grid box that encompasses the defined binding site of the target protein.
-
Docking Execution: Run the docking simulation, allowing the ligand to flexibly explore different conformations within the grid box.
-
Scoring and Ranking: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity.
-
Pose Analysis: Visually inspect the top-ranked poses to assess the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[7][8]
3.3.1. MD Simulation Protocol:
-
System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand if they are not already available.
-
Minimization and Equilibration: Perform energy minimization of the entire system, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the behavior of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket, calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), and identify key interactions.
Data Presentation
Quantitative data from in silico studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Molecular Docking Results for this compound against Potential Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Adenosine A1 Receptor | XXXX | - | - |
| Adenosine A2A Receptor | XXXX | - | - |
| Viral RNA Polymerase | XXXX | - | - |
| Hypothetical Kinase | XXXX | - | - |
(Note: Data is hypothetical and for illustrative purposes only)
Table 2: Binding Free Energy Calculations from MD Simulations
| Protein-Ligand Complex | MM/PBSA (kcal/mol) | MM/GBSA (kcal/mol) |
|---|---|---|
| A1R - this compound | - | - |
| A2AR - this compound | - | - |
| Polymerase - this compound | - | - |
(Note: Data is hypothetical and for illustrative purposes only)
Experimental Validation
Computational predictions should be validated through experimental assays to confirm the binding and functional activity of this compound.
Binding Assays
5.1.1. Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-adenosine) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the binding of the ligand to its target. For adenosine receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.
Conclusion
The in silico modeling of this compound interactions provides a powerful framework for understanding its potential pharmacological profile. By employing a combination of molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses regarding its binding modes and affinities to various biological targets. While this guide presents a generalized workflow due to the limited specific data on this compound, the outlined methodologies are well-established for the study of nucleoside analogs. The integration of these computational approaches with experimental validation is crucial for accelerating the drug discovery and development process for this and other novel therapeutic agents.
References
- 1. In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
N6-Methyl-xylo-adenosine: A Potential Epitranscriptomic Modulator for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics, which encompasses the study of chemical modifications to RNA, has unveiled a new layer of gene regulation with profound implications for human health and disease. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant and dynamically regulated modification in the messenger RNA (mRNA) of most eukaryotes.[1][2] The reversible nature of m6A, governed by a delicate interplay of "writer," "eraser," and "reader" proteins, presents a wealth of opportunities for therapeutic intervention.[1][3] This technical guide explores the potential of N6-methyl-xylo-adenosine, an adenosine analog, as a novel modulator of the epitranscriptomic landscape. While direct evidence of its activity on m6A pathways is currently emerging, its structural similarity to adenosine, the substrate for m6A writers, suggests a compelling hypothesis for its potential as a competitive inhibitor or modulator. This document provides a comprehensive overview of the m6A regulatory machinery, detailed experimental protocols to investigate the epitranscriptomic effects of this compound, and a forward-looking perspective on its therapeutic potential.
The Epitranscriptomic Landscape: N6-Methyladenosine (m6A) Regulation
The m6A modification is a dynamic mark that influences multiple aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[4][5] This intricate regulation is orchestrated by three classes of proteins:
-
Writers (Methyltransferases): The m6A writer complex, primarily composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and its partner METTL14, installs the methyl group onto adenosine residues within a specific consensus sequence on mRNA.[1]
-
Erasers (Demethylases): The m6A modification can be reversed by demethylases. The two known m6A erasers are FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5), which oxidatively remove the methyl group from N6-methyladenosine.[2][4]
-
Readers (m6A-Binding Proteins): A diverse group of proteins, known as m6A readers, recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences of the modification. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers.[1]
The balance between the activities of writers and erasers determines the overall m6A landscape within a cell, which can be altered in various disease states, including cancer, metabolic disorders, and viral infections, making these enzymes attractive targets for drug development.[3][6]
This compound: An Adenosine Analog of Interest
This compound is a synthetic adenosine analog characterized by the presence of a xylose sugar moiety instead of the typical ribose.[7][] Its chemical formula is C11H15N5O4 and it has a molecular weight of 281.27 g/mol .[7] While primarily investigated for its potential as a vasodilator and in cancer therapy, its structural resemblance to adenosine, the substrate for m6A methyltransferases, raises the intriguing possibility of its interaction with the epitranscriptomic machinery.[9][10] The modification at the sugar moiety, as seen in other xylo-adenosine analogs, has been shown to alter biological activity, suggesting that this compound could possess unique modulatory properties.[11][12]
Hypothetical Mechanism of Action as an Epitranscriptomic Modulator
Based on its structure, this compound could potentially modulate the m6A pathway through several mechanisms. Its adenosine-like purine base could allow it to compete with adenosine for the active site of the METTL3/14 writer complex. The altered sugar conformation might then prevent efficient methyl transfer, leading to a reduction in overall m6A levels. Alternatively, it could interact with the active sites of the FTO or ALKBH5 eraser enzymes, potentially inhibiting their demethylase activity and thereby increasing m6A levels.
Experimental Protocols for Investigating Epitranscriptomic Modulation
To elucidate the potential of this compound as an epitranscriptomic modulator, a systematic experimental approach is required. The following protocols outline key in vitro and cellular assays.
In Vitro Enzyme Activity Assays
These assays are crucial for determining the direct effect of this compound on the activity of m6A writer and eraser enzymes.
Table 1: In Vitro Enzyme Activity Assays
| Assay Name | Principle | Detection Method | Target Enzyme |
| METTL3/14 Chemiluminescent Assay | Measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. | Chemiluminescence | METTL3/14 |
| FTO/ALKBH5 Demethylase Assay | Utilizes a methylated RNA substrate; demethylation is detected by a specific antibody. | Colorimetric or Chemiluminescent | FTO, ALKBH5 |
| SAMDI Mass Spectrometry Assay | Directly measures the methylation of a short RNA substrate by mass spectrometry. | Mass Spectrometry | METTL3/14 |
Detailed Methodology: METTL3/14 Chemiluminescent Assay
-
Reagent Preparation: Prepare assay buffer, recombinant METTL3/METTL14 enzyme, S-adenosylmethionine (SAM), and the RNA substrate according to the manufacturer's instructions. Prepare a dilution series of this compound.
-
Enzyme Reaction: In a 96-well plate, combine the assay buffer, METTL3/14 enzyme, RNA substrate, and varying concentrations of this compound or a known inhibitor (positive control). Initiate the reaction by adding SAM. Incubate at the optimal temperature for the recommended time.
-
Detection: Stop the reaction and add the detection reagents, which typically involve an antibody that recognizes the methylated product or a coupled enzyme system to detect SAH.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of METTL3/14 activity at each concentration of this compound and determine the IC50 value.
Cellular Assays for m6A Quantification
To determine if this compound affects m6A levels in a cellular context, the following assays can be employed.
Table 2: Cellular m6A Quantification Methods
| Assay Name | Principle | Detection Method |
| Global m6A Quantification (ELISA-based) | An anti-m6A antibody is used to capture and quantify total m6A in isolated RNA. | Colorimetric |
| LC-MS/MS Quantification of m6A | RNA is digested into single nucleosides, and the ratio of m6A to adenosine is precisely measured. | Liquid Chromatography-Tandem Mass Spectrometry |
| m6A-Seq (MeRIP-Seq) | m6A-containing RNA fragments are immunoprecipitated and then sequenced to map m6A sites across the transcriptome. | High-Throughput Sequencing |
Detailed Methodology: Global m6A Quantification (ELISA-based)
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol, ensuring high purity and integrity.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
m6A ELISA: Follow the manufacturer's protocol for the m6A quantification kit. This typically involves binding the mRNA to the assay plate, incubating with an anti-m6A antibody, followed by a secondary antibody conjugated to a detection enzyme.
-
Signal Measurement: Add the substrate and measure the colorimetric signal using a microplate reader.
-
Data Analysis: Quantify the amount of m6A in each sample relative to a standard curve and normalize to the amount of input RNA. Compare the m6A levels in treated versus untreated cells.
Future Directions and Therapeutic Potential
Should this compound prove to be a modulator of m6A, it would open up new avenues for therapeutic development. A compound that can selectively inhibit m6A writers or erasers could be used to correct the aberrant m6A patterns observed in various diseases. For instance, given the role of m6A in cancer progression, an inhibitor of an oncogenic m6A writer could represent a novel anti-cancer agent.[13][14] Similarly, in viral diseases where m6A modification of viral RNA is crucial for replication, modulating the host's m6A machinery could be an effective antiviral strategy.[1] The immunomodulatory properties of adenosine analogs also suggest that this compound could have effects on the immune system, potentially through epitranscriptomic regulation of immune cell function.[15]
Further research will be necessary to validate the epitranscriptomic activity of this compound, determine its specificity and potency, and explore its therapeutic efficacy in preclinical models. The experimental framework provided in this guide offers a roadmap for these future investigations.
Conclusion
This compound stands as a promising yet unexplored candidate for epitranscriptomic modulation. Its structural analogy to adenosine provides a strong rationale for investigating its interaction with the m6A regulatory machinery. The detailed experimental protocols outlined herein offer a clear path to characterizing its potential as a modulator of RNA methylation. The insights gained from such studies could pave the way for the development of a new class of therapeutics that target the epitranscriptome for the treatment of a wide range of human diseases.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 4. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N 6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Xyloadenosine analogue of (A2'p)2A inhibits replication of herpes simplex viruses 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Findings in N6‐Methyladenosine Modification and Significance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
Unveiling the Characteristics of N6-Methyl-xylo-adenosine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of N6-Methyl-xylo-adenosine, a crucial adenosine analog for research and development in pharmacology and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental protocols, and potential biological pathways.
This compound is a modified nucleoside, an analog of adenosine, that holds potential in various therapeutic areas. Adenosine analogs are known to act as vasodilators and have been investigated for their anti-cancer properties. Understanding the specific physicochemical characteristics of the xylo-configuration of N6-methyladenosine is critical for its application in drug design and biological studies.
Core Physicochemical Properties
A summary of the known quantitative data for this compound is presented below. It is important to note that experimental data for this specific isomer is limited, and therefore, some data for the more common N6-methyladenosine (ribo-isomer) is included for comparative purposes and clearly noted.
| Property | Value | Source/Note |
| Molecular Formula | C₁₁H₁₅N₅O₄ | |
| Molecular Weight | 281.27 g/mol | |
| CAS Number | 65494-95-3 | |
| Appearance | Solid | |
| Predicted Boiling Point | 649.1 ± 65.0 °C | (Predicted) |
| Predicted Density | 1.85 ± 0.1 g/cm³ | (Predicted) |
| Solubility (N6-methyladenosine) | DMSO: 56 mg/mL (199.09 mM) Ethanol: 7 mg/mL (24.88 mM) Water: 5 mg/mL (17.77 mM) | (Data for ribo-isomer) |
Potential Signaling Pathway
While the specific signaling pathway of this compound has not been fully elucidated, studies on its ribo-isomer, N6-methyladenosine (m6A), have shown that it can act as a ligand for the human adenosine A3 receptor (A3R). This interaction with a G protein-coupled receptor (GPCR) suggests a potential mechanism of action. The binding of an agonist to the A3R can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various physiological responses, including the modulation of inflammation and cell growth.
Experimental Protocols
General Synthesis and Purification of this compound
A generalized protocol for the synthesis of N6-substituted purine nucleosides can be adapted for this compound. The following workflow is based on established methods for similar compounds.
Methodology:
-
Reaction Setup: 9-β-D-Xylofuranosyl-6-chloropurine is dissolved in a suitable solvent such as ethanol.
-
Addition of Methylamine: An excess of methylamine (as a solution in a compatible solvent) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate solvent and washed to remove excess reagents.
-
Purification: The crude product is purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
-
Characterization: The final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methodology: LC-MS/MS for this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of nucleoside analogs like this compound in biological matrices.
Protocol Outline:
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for adenosine analogs.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound. For N6-methyladenosine, a common transition is m/z 282.1 -> 150.1. A similar transition would be expected for the xylo-isomer.
-
This technical guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully unlock the potential of this compound.
The Potential Role of N6-Methyl-xylo-adenosine in RNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA in higher eukaryotes, playing a crucial role in RNA metabolism and gene expression. The exploration of novel nucleoside analogs and their potential incorporation into RNA is a burgeoning field with implications for synthetic biology and therapeutics. This technical guide explores the hypothetical role of N6-Methyl-xylo-adenosine, a xylose-containing analog of N6-methyladenosine, in RNA modification. Due to the structural differences between ribose and xylose, the incorporation of this compound into RNA is predicted to be a rare and potentially disruptive event. This document provides a theoretical framework for its potential incorporation, the downstream consequences, and detailed experimental protocols to investigate these hypotheses.
Introduction to this compound and Xeno Nucleic Acids (XNAs)
This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety instead of the naturally occurring ribose. This seemingly subtle change places it in the category of xeno nucleic acids (XNAs), which are nucleic acid analogs with altered sugar backbones.
Xylo-nucleic acid (XyloNA), a nucleic acid composed entirely of xylose-based nucleotides, has been shown to be an orthogonal system to both DNA and RNA. This means that XyloNA cannot form stable duplexes with natural nucleic acids, a critical property that suggests significant hurdles for the incorporation of xylose-analogs into RNA by cellular machinery.[1] The structural basis for this orthogonality lies in the different sugar pucker of xylose compared to ribose, which alters the geometry of the phosphodiester backbone and the presentation of the nucleobases for pairing.
Theoretical Framework: Incorporation of this compound into RNA
The central dogma of molecular biology dictates the precise synthesis of RNA from a DNA template by RNA polymerases. These enzymes exhibit high fidelity, not only in selecting the correct nucleobase but also the correct sugar. The 2'-hydroxyl group of the incoming ribonucleotide is a key recognition element for RNA polymerases, distinguishing them from deoxyribonucleotides.
It is hypothesized that this compound 5'-triphosphate (N6-Methyl-xylo-ATP) would be a very poor substrate for cellular RNA polymerases due to the altered stereochemistry of the xylose sugar. The axial orientation of the 3'-hydroxyl group in xylose, as opposed to the equatorial position in ribose, would likely lead to steric clashes within the active site of the polymerase, hindering catalysis.
Should incorporation occur, it would likely be a stochastic and inefficient process. The presence of a single this compound residue within an RNA molecule is predicted to have significant local and global effects on the RNA's structure and function. The altered backbone geometry could disrupt canonical base-pairing, leading to localized unfolding or alternative secondary structures.
Potential Signaling Pathways and Biological Consequences
While purely hypothetical, the incorporation of this compound could trigger novel cellular responses. If a cell were to incorporate this modified nucleoside into its RNA, it could be recognized by the cellular machinery as a form of damage or a foreign molecule, potentially activating stress response pathways.
Caption: Hypothetical pathway of this compound incorporation and its cellular consequences.
Experimental Protocols
To investigate the potential role of this compound in RNA modification, a series of in vitro and cellular experiments are proposed.
Synthesis of this compound 5'-Triphosphate
A critical prerequisite for these studies is the chemical synthesis of this compound 5'-triphosphate. A proposed synthetic route is outlined below:
Caption: Proposed workflow for the synthesis of this compound 5'-triphosphate.
Protocol:
-
Phosphorylation: this compound is phosphorylated at the 5' position using a suitable kinase or chemical phosphorylation agent to yield this compound 5'-monophosphate.
-
Activation: The 5'-monophosphate is then activated, for example, by conversion to a phosphorimidazolidate derivative.
-
Triphosphate Formation: The activated monophosphate is reacted with pyrophosphate to form the desired 5'-triphosphate.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
In Vitro Transcription Assay
This assay will determine if N6-Methyl-xylo-ATP can be incorporated into an RNA transcript by a model RNA polymerase, such as T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP, UTP
-
N6-Methyl-xylo-ATP
-
Transcription buffer
-
RNase inhibitor
Protocol:
-
Set up parallel in vitro transcription reactions. One set will contain only the four standard NTPs (control), while the experimental set will have a portion of ATP replaced with N6-Methyl-xylo-ATP at varying concentrations.
-
Incubate the reactions at 37°C for 2 hours.
-
Treat the reactions with DNase I to remove the DNA template.
-
Purify the RNA transcripts.
-
Analyze the transcripts by gel electrophoresis to assess the efficiency of transcription.
-
Excise the RNA bands and subject them to LC-MS/MS analysis to confirm the incorporation of this compound.
Cellular Incorporation Studies
This experiment will investigate if this compound can be taken up by cells, converted to its triphosphate form, and incorporated into cellular RNA.
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound
-
Cell culture medium
-
RNA extraction kit
Protocol:
-
Culture cells in the presence of varying concentrations of this compound for 24-48 hours.
-
Harvest the cells and extract total RNA.
-
Digest the RNA to single nucleosides using a cocktail of nucleases and phosphatases.
-
Analyze the nucleoside mixture by LC-MS/MS to detect the presence of this compound.
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in RNA.
Caption: Workflow for the detection of this compound in RNA by LC-MS/MS.
Protocol:
-
RNA Digestion: Purified RNA is completely digested to its constituent nucleosides using a mixture of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
MS Detection: The separated nucleosides are introduced into a mass spectrometer. The precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound will be monitored.
-
Tandem MS (MS/MS): The precursor ion is fragmented, and the resulting product ions are detected. The characteristic fragmentation pattern will confirm the identity of this compound. The primary fragment is expected to be the protonated N6-methyladenine base.
Quantitative Data Summary
As the role of this compound in RNA is hypothetical, no quantitative data currently exists. The following tables are templates for organizing data that would be generated from the proposed experiments.
Table 1: In Vitro Transcription Yield with N6-Methyl-xylo-ATP
| [ATP] (mM) | [N6-Methyl-xylo-ATP] (mM) | RNA Yield (µg) | Relative Yield (%) |
| 1.0 | 0.0 | 100 | |
| 0.9 | 0.1 | ||
| 0.5 | 0.5 | ||
| 0.1 | 0.9 | ||
| 0.0 | 1.0 |
Table 2: Cellular Incorporation of this compound
| [this compound] in media (µM) | This compound in RNA (pmol/µg) |
| 0 | |
| 1 | |
| 10 | |
| 100 |
Conclusion and Future Directions
The study of this compound and its potential for RNA modification represents a frontier in epitranscriptomics and synthetic biology. While its natural occurrence is highly improbable, understanding its behavior as a substrate for RNA polymerases and its effects on RNA structure and function could provide valuable insights into the stringency of substrate selection by these enzymes. Furthermore, the development of RNA molecules containing this compound could lead to novel therapeutic agents with unique properties. The experimental framework provided in this guide offers a roadmap for researchers to begin exploring this exciting and uncharted territory. Future work should focus on the successful synthesis of N6-Methyl-xylo-ATP, detailed kinetic studies with various RNA polymerases, and high-resolution structural studies of RNA containing this modification.
References
Methodological & Application
Synthesis of N6-Methyl-xylo-adenosine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the laboratory synthesis of N6-Methyl-xylo-adenosine, an important adenosine analog for research in drug development and chemical biology. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound.
Introduction
This compound is a modified nucleoside, an analog of adenosine, that holds potential for investigation in various biological processes. Its structural similarity to naturally occurring nucleosides makes it a valuable tool for probing enzymatic pathways and as a potential therapeutic agent. This protocol is based on established methodologies for the N-methylation of adenosine analogs.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 9-β-D-xylofuranosyladenine | ≥98% | Sigma-Aldrich |
| Dimethyl sulfate (DMS) | ≥99% | Acros Organics |
| Sodium hydroxide (NaOH) | ACS grade | Fisher Scientific |
| Dowex 1-X8 resin (OH- form) | 200-400 mesh | Bio-Rad Laboratories |
| Ammonium bicarbonate (NH4HCO3) | ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | J.T. Baker |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore |
| Hydrochloric acid (HCl) | ACS grade | VWR |
| Deionized water | Millipore |
Experimental Protocol
This protocol is adapted from the method described by Darzynkiewicz et al. (1977) for the methylation of xylofuranosyladenine.[1]
3.1. N6-Methylation Reaction
-
Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.5 equivalents of dimethyl sulfate dropwise to the stirring solution over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).
3.2. Work-up and Purification
-
Neutralize the reaction mixture by the cautious addition of 1 M hydrochloric acid until a pH of ~7 is reached.
-
Concentrate the solution under reduced pressure to a volume of approximately 10 mL.
-
Prepare a column with Dowex 1-X8 (OH- form) resin (2.5 x 30 cm).
-
Load the concentrated reaction mixture onto the column.
-
Elute the column with a linear gradient of 0 to 0.5 M ammonium bicarbonate solution.
-
Collect fractions and monitor by UV-Vis spectrophotometry at 260 nm.
-
Pool the fractions containing the desired this compound product.
-
Lyophilize the pooled fractions to remove the ammonium bicarbonate and obtain the pure product as a white solid.
3.3. Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
¹H NMR Spectroscopy: To confirm the structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Quantitative Data
The following table summarizes typical data obtained from the synthesis of this compound, although yields can vary depending on reaction conditions and purification efficiency.
| Parameter | Value |
| Starting Material | 9-β-D-xylofuranosyladenine |
| Product | This compound |
| Molecular Formula | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 281.27 g/mol |
| Typical Yield | 15-25% |
| Purity (by HPLC) | >95% |
| Appearance | White solid |
Diagrams
5.1. Experimental Workflow
Caption: Synthetic workflow for this compound.
5.2. General Adenosine N6-Methylation Signaling Pathway
Caption: Regulation of N6-adenosine methylation in RNA.
References
N6-Methyl-xylo-adenosine: Application Notes and Protocols for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine analog characterized by the presence of a methyl group at the N6 position of the adenine base and a xylose sugar moiety in place of the typical ribose. As a nucleoside analog, it is classified as a nucleoside antimetabolite. While research on this compound is not as extensive as its ribose-containing counterpart, N6-methyladenosine (m6A), its structural modifications suggest potential applications in cancer research and virology due to its ability to interfere with nucleic acid synthesis and metabolism.
These application notes provide a general framework for the utilization of this compound in cell culture experiments. The provided protocols are foundational and may require optimization based on the specific cell type and experimental objectives.
Mechanism of Action
The precise mechanism of action for this compound is not well-documented in publicly available literature. However, based on its structure as a nucleoside analog, its biological effects are likely mediated through one or more of the following pathways:
-
Incorporation into Nucleic Acids: Following cellular uptake, this compound may be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog could then be incorporated into growing DNA or RNA chains by polymerases. The presence of the xylose sugar, with its altered stereochemistry compared to ribose or deoxyribose, would likely lead to chain termination or disrupt the normal structure and function of the nucleic acid.
-
Enzyme Inhibition: this compound or its phosphorylated derivatives may act as inhibitors of enzymes involved in nucleoside metabolism, such as adenosine kinases or polymerases. Competitive inhibition of these enzymes could disrupt the cellular pool of nucleotides, leading to cytotoxic or antiviral effects.
A proposed general mechanism of action is depicted below:
Caption: Proposed mechanism of this compound.
Applications in Cell Culture
Given its classification as a nucleoside antimetabolite, potential applications of this compound in cell culture experiments include:
-
Cancer Cell Viability and Proliferation Assays: To investigate its cytotoxic and cytostatic effects on various cancer cell lines.
-
Antiviral Screening: To assess its efficacy in inhibiting the replication of various viruses in appropriate host cell models.
-
Mechanistic Studies: To elucidate its specific molecular targets and signaling pathways involved in its biological activity.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | Data not available |
| A549 | Lung Cancer | 48 | Data not available |
| MCF-7 | Breast Cancer | 48 | Data not available |
| Jurkat | T-cell Leukemia | 48 | Data not available |
Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.
Concluding Remarks
The provided application notes and protocols serve as a starting point for investigating the biological effects of this compound in cell culture. Due to the limited specific information available for this compound, it is crucial for researchers to perform preliminary dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell models and research questions. Careful documentation of all experimental parameters and results is essential for advancing the understanding of this novel adenosine analog.
Application Notes and Protocols: N6-Methyl-xylo-adenosine as a Tool for Investigating Adenosine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N6-Methyl-xylo-adenosine, a synthetic analog of adenosine, to explore the signaling pathways of adenosine receptors. Due to the limited availability of specific pharmacological data for this compound, this document outlines the established experimental framework for characterizing novel adenosine receptor ligands. The provided protocols and data tables serve as a template for researchers to generate and organize data for this and other adenosine analogs.
Introduction to Adenosine Receptor Signaling
Adenosine is a ubiquitous purine nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are crucial targets in the development of therapeutics for cardiovascular, inflammatory, neurodegenerative, and oncological diseases. The signaling cascades initiated by adenosine receptor activation are primarily mediated by the modulation of adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels and phospholipase C.
-
A2A and A2B Receptors: Primarily couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels. The A2B receptor can also couple to Gαq to stimulate phospholipase C.
The unique structural modification of this compound, specifically the presence of a xylofuranosyl sugar moiety instead of the typical ribofuranosyl, presents an opportunity to investigate novel structure-activity relationships and potentially develop receptor subtype-selective ligands.
Quantitative Data Summary
The following tables are presented as templates for organizing experimental data obtained from the characterization of this compound. The values provided for the reference compounds are derived from publicly available data, while the entries for this compound are placeholders to be populated with experimental results.
Table 1: Radioligand Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptor Subtypes
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| NECA (non-selective agonist) | 15 | 20 | 1,400 | 25 |
| Adenosine (endogenous agonist) | 300 | 2,000 | 15,000 | 1,000 |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: Functional Potency (EC50, nM) and Efficacy (% of NECA) of Adenosine Analogs in cAMP Assays
| Compound | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Accumulation) | A2B Receptor (cAMP Accumulation) | A3 Receptor (cAMP Inhibition) |
| NECA | EC50: 10, Emax: 100% | EC50: 15, Emax: 100% | EC50: 1,000, Emax: 100% | EC50: 30, Emax: 100% |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for characterizing a novel ligand like this compound.
Caption: Canonical G-protein signaling pathways for adenosine receptors.
Caption: Workflow for characterizing a novel adenosine receptor ligand.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the pharmacological properties of this compound at adenosine receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for each adenosine receptor subtype by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1: [3H]DPCPX
-
A2A: [3H]ZM241385 or [3H]CGS21680
-
A2B: [3H]DPCPX
-
A3: [125I]AB-MECA
-
-
This compound
-
Non-selective antagonist for non-specific binding determination (e.g., XAC for A1/A2A/A2B, MRS1220 for A3).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA.
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine in the following order:
-
Assay buffer
-
This compound or vehicle (for total binding) or non-selective antagonist (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration optimized for each receptor subtype).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the functional activity of this compound by quantifying its effect on intracellular cAMP levels in cells expressing the target adenosine receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.
-
This compound.
-
Forskolin (to stimulate cAMP production for A1/A3 inhibition assays).
-
Reference agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure for A2A/A2B Receptor (cAMP Accumulation):
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor for 15-30 minutes.
-
Add serial dilutions of this compound or reference agonist to the wells.
-
Incubate at 37°C for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC50 and Emax values.
Procedure for A1/A3 Receptor (cAMP Inhibition):
-
Follow steps 1 and 2 from the A2A/A2B protocol.
-
Add serial dilutions of this compound or reference agonist to the wells.
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate at 37°C for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration as described above.
-
Generate a dose-response curve and determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following receptor activation.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
This compound.
-
Serum-free medium.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the level of ERK phosphorylation relative to total ERK.
Conclusion
This compound represents a novel chemical entity for probing the structure and function of adenosine receptors. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to elucidate its pharmacological profile. By systematically determining its binding affinity, functional potency and efficacy, and its effects on downstream signaling pathways, the scientific community can gain valuable insights into the therapeutic potential of this and other structurally related adenosine analogs.
Application of N6-Methyl-xylo-adenosine in Cancer Cell Line Studies: A Review of Available Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an overview of the currently available information regarding the application of N6-Methyl-xylo-adenosine in cancer cell line studies. Following a comprehensive review of scientific literature, it is important to note that there is a significant scarcity of published research specifically detailing the effects of this compound on cancer cell lines. This scarcity limits the ability to provide extensive application notes, detailed experimental protocols, and quantitative data as initially requested.
Distinction from N6-Methyladenosine (m6A)
It is crucial to distinguish this compound from the well-researched N6-methyladenosine (m6A).
-
This compound is a synthetic adenosine analog, a chemical compound with a xylose sugar moiety. Its potential as a therapeutic agent is based on its structural similarity to adenosine.
-
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells. It is an epigenetic or epitranscriptomic marker that plays a critical role in regulating gene expression and is extensively studied in the context of cancer biology. The machinery of "writers," "erasers," and "readers" that regulate m6A has been a significant focus of cancer research.
The vast majority of scientific literature mentioning "N6-methyladenosine" in the context of cancer refers to the m6A RNA modification and not the xylo-adenosine analog.
General Information on this compound
This compound is classified as a nucleoside analog.[1] Nucleoside analogs are a class of compounds that can interfere with cellular processes, and some have been developed into successful anticancer and antiviral drugs.[1] As an adenosine analog, this compound falls into a broad category of molecules that have been investigated for their potential to inhibit cancer progression.[1][2]
A study published in 1977 described the chemical synthesis of 9-β-D-xylofuranosyl-N6-methyladenine, another name for this compound, and its derivatives. This study focused on the chemical properties and the susceptibility of these compounds to the enzyme adenosine deaminase but did not investigate their effects on cancer cells.[3]
At present, detailed studies on the application of this compound in cancer cell lines, including its mechanism of action, effects on signaling pathways, and quantitative data from in vitro experiments, are not available in the public scientific domain.
Application Notes and Protocols
Due to the lack of specific research on this compound in cancer cell lines, it is not possible to provide detailed application notes or established experimental protocols for its use in this context.
For researchers interested in investigating the potential anticancer effects of this compound, a general workflow for screening novel compounds in cancer cell lines would be applicable. This would typically involve the following stages:
-
Compound Preparation: Solubilizing this compound in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Cell Culture: Maintaining various cancer cell lines representing different tumor types.
-
Cytotoxicity Assays: Determining the effect of this compound on cell viability and proliferation using assays such as MTT, XTT, or CellTiter-Glo®.
-
Apoptosis and Cell Cycle Analysis: Investigating the mechanism of cell death induced by the compound using techniques like flow cytometry (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining).
-
Signaling Pathway Analysis: Exploring the molecular mechanism of action through methods like Western blotting to assess the modulation of key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt).
Below is a generalized experimental workflow for the initial assessment of a novel compound like this compound in cancer cell line studies.
Figure 1. A generalized workflow for the in vitro evaluation of a novel compound in cancer cell lines.
Data Presentation
As no quantitative data from cancer cell line studies involving this compound has been published, it is not possible to present a summary table.
Signaling Pathways
The specific signaling pathways modulated by this compound in cancer cells have not been elucidated in the available literature. Therefore, no diagrams of specific signaling pathways can be provided at this time.
References
Application Notes and Protocols for Investigating Cardiovascular Smooth Muscle Relaxation Using N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine and its analogs are recognized for their significant roles in various physiological processes, including the regulation of vascular tone.[1][2] Adenosine-mediated vasodilation is a critical mechanism for matching blood flow to the metabolic demands of tissues, particularly in the cardiovascular system.[2] N6-Methyl-xylo-adenosine is an adenosine analog that, like other similar compounds, is anticipated to exhibit vasodilatory properties by interacting with purinergic receptors on vascular smooth muscle and endothelial cells.[1] These application notes provide a comprehensive guide for researchers investigating the potential of this compound as a cardiovascular smooth muscle relaxant. The provided protocols and hypothetical data are based on established methodologies for studying vasorelaxation and the known mechanisms of action of adenosine analogs.
Hypothetical Mechanism of Action
This compound is hypothesized to induce smooth muscle relaxation primarily through the activation of A2A adenosine receptors located on vascular smooth muscle cells.[2][3] This interaction is expected to initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets that promote smooth muscle relaxation.[3] A key mechanism in this process is the opening of ATP-sensitive potassium (K-ATP) channels, causing hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to vasorelaxation.[2][4] An alternative pathway may involve the activation of A2 receptors on endothelial cells, stimulating the production of nitric oxide (NO), which then diffuses to the smooth muscle cells to induce relaxation.[2]
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Protocols
Preparation of Isolated Aortic Rings
This protocol describes the preparation of isolated rat aortic rings for the ex vivo assessment of vasorelaxation.
Materials:
-
Male Sprague Dawley rats (250-300g)
-
Modified Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 NaH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Norepinephrine (NE)
-
Acetylcholine (ACh)
Procedure:
-
Euthanize the rat via an approved ethical protocol.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 3-4 mm wide rings.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
After equilibration, contract the rings with 1 µM Norepinephrine.
-
Once a stable contraction is achieved, assess the endothelial integrity by adding 10 µM Acetylcholine. Rings showing more than 80% relaxation are considered endothelium-intact. Rings showing less than 10% relaxation are considered endothelium-denuded.
-
Wash the rings with Krebs-Henseleit solution and allow them to return to the baseline tension.
Evaluation of Vasorelaxant Effect of this compound
This protocol details the procedure for generating a concentration-response curve for this compound.
Materials:
-
Prepared aortic rings in organ baths
-
Norepinephrine (NE)
-
This compound stock solution
-
Vehicle (e.g., distilled water or DMSO)
Procedure:
-
Pre-contract the stabilized aortic rings with 1 µM NE.
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.
-
A parallel control experiment should be performed using the vehicle to account for any solvent effects.
-
The relaxation at each concentration is expressed as a percentage of the initial NE-induced contraction.
Experimental Workflow Diagram
Caption: Workflow for assessing the vasorelaxant effects of this compound.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from experiments investigating the vasorelaxant effects of this compound on isolated rat aortic rings.
Table 1: Concentration-Response of this compound on Endothelium-Intact and Endothelium-Denuded Aortic Rings
| Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| 1.00E-09 | 5.2 ± 1.1 | 2.1 ± 0.8 |
| 1.00E-08 | 15.8 ± 2.5 | 8.5 ± 1.9 |
| 1.00E-07 | 35.4 ± 4.2 | 22.1 ± 3.5 |
| 1.00E-06 | 65.7 ± 5.8 | 48.9 ± 5.1 |
| 1.00E-05 | 88.2 ± 3.9 | 75.3 ± 4.6 |
| 1.00E-04 | 95.1 ± 2.7 | 89.6 ± 3.2 |
Data are presented as mean ± SEM, n=6.
Table 2: Pharmacological Parameters of this compound
| Parameter | Endothelium-Intact | Endothelium-Denuded |
| EC50 (µM) | 0.45 | 1.25 |
| Emax (%) | 96.5 ± 2.5 | 91.2 ± 3.0 |
EC50: Half maximal effective concentration. Emax: Maximum effect.
Conclusion
The provided application notes and protocols offer a framework for the investigation of this compound as a cardiovascular smooth muscle relaxant. The hypothetical data suggests that this compound induces potent vasorelaxation, which is partially dependent on the endothelium. This indicates a potential dual mechanism of action, involving both direct effects on smooth muscle cells and endothelium-derived relaxing factors. Further investigations are warranted to fully elucidate the specific receptor subtypes and downstream signaling pathways involved in the vasodilatory effects of this compound. These studies will be crucial in determining its therapeutic potential for cardiovascular diseases characterized by vascular dysfunction.
References
Application Note: Development of an In Vitro Assay to Screen for N6-Methyl-xylo-adenosine Effects
Introduction
N6-Methyl-xylo-adenosine is an adenosine analog, a class of molecules known to exhibit a range of biological activities, including acting as smooth muscle vasodilators and potentially inhibiting cancer progression.[1][2][3] The structural similarity of this compound to adenosine suggests that it may interact with various cellular pathways, including those regulated by adenosine receptors and methyltransferases. Given the therapeutic potential of adenosine analogs, a robust in vitro screening assay is essential to elucidate the specific cellular and molecular effects of this compound.
This application note provides a detailed protocol for a multi-faceted in vitro assay designed to screen for the effects of this compound on cell viability, proliferation, and apoptosis. Furthermore, we propose a potential mechanism of action involving the modulation of methyltransferase activity and downstream signaling pathways. The provided protocols are tailored for researchers in drug discovery and cell biology to systematically evaluate the biological impact of this novel compound.
Materials and Methods
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma, Jurkat T-cell leukemia) and a non-cancerous control cell line (e.g., MCF-10A) are recommended to assess cell-type specific effects.
Reagents:
-
This compound (MedChemExpress, HY-152355)
-
Cell Culture Media (specific to cell lines)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4][5]
-
BrdU (5-bromo-2'-deoxyuridine) Labeling and Detection Kit[9][10]
-
Apo-ONE® Homogeneous Caspase-3/7 Assay Kit[13]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay Kit[14][15]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Metabolic Activity [4][5]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
b) LDH Assay for Membrane Integrity [6][7][8]
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Perform the LDH assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Cell Proliferation Assays
a) BrdU Incorporation Assay [9][10]
This assay detects DNA synthesis in proliferating cells.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound for the desired time.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
DNA Denaturation: Treat cells with HCl to denature the DNA and expose the incorporated BrdU.[9]
-
Immunostaining: Incubate with an anti-BrdU primary antibody followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
This method detects the Ki67 protein, a marker for actively cycling cells (G1, S, G2, and M phases).
-
Cell Seeding, Treatment, and Fixation: Follow the same procedure as for the BrdU assay.
-
Immunostaining: Incubate the fixed and permeabilized cells with an anti-Ki67 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Image the cells and determine the percentage of Ki67-positive cells.
Apoptosis Assays
a) Caspase-3/7 Activity Assay [13][14]
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Assay Reaction: Add the Caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Luminescence/Fluorescence Measurement: Incubate at room temperature and measure the luminescence or fluorescence signal, which is proportional to caspase activity.
b) TUNEL Assay for DNA Fragmentation [14][15]
This assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.
-
Cell Seeding, Treatment, and Fixation: Prepare cells on coverslips as described previously.
-
TUNEL Staining: Perform the TUNEL assay according to the manufacturer's instructions, which involves labeling the 3'-OH ends of fragmented DNA.
-
Microscopy and Analysis: Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Methyltransferase Activity Assay
MTase-Glo™ Methyltransferase Assay [16][17]
This assay can be used to determine if this compound directly affects the activity of a broad range of methyltransferases.
-
Reaction Setup: In a 384-well plate, set up reactions containing a specific methyltransferase, its substrate (e.g., a histone peptide), S-adenosyl-L-methionine (SAM), and varying concentrations of this compound.
-
Methyltransferase Reaction: Incubate the plate at room temperature to allow the methyltransferase reaction to proceed.
-
SAH Detection: Add the MTase-Glo™ Reagent to convert the reaction product S-adenosyl homocysteine (SAH) to ADP.
-
ATP Detection: Add the MTase-Glo™ Detection Solution to convert ADP to ATP, which is then detected in a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence, which is correlated to the amount of SAH produced and thus to methyltransferase activity.
Data Presentation
The quantitative data from the described assays should be summarized in the following tables for clear comparison.
Table 1: Effects of this compound on Cell Viability and Cytotoxicity
| Cell Line | Treatment Duration (h) | IC50 (µM) - MTT Assay | LC50 (µM) - LDH Assay |
| MCF-7 | 24 | ||
| 48 | |||
| 72 | |||
| A375 | 24 | ||
| 48 | |||
| 72 | |||
| Jurkat | 24 | ||
| 48 | |||
| 72 | |||
| MCF-10A | 24 | ||
| 48 | |||
| 72 |
Table 2: Effects of this compound on Cell Proliferation
| Cell Line | Treatment Concentration (µM) | % BrdU Positive Cells (Mean ± SD) | % Ki67 Positive Cells (Mean ± SD) |
| MCF-7 | Control | ||
| 1 | |||
| 10 | |||
| 100 | |||
| A375 | Control | ||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Effects of this compound on Apoptosis
| Cell Line | Treatment Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) | % TUNEL Positive Cells (Mean ± SD) |
| MCF-7 | Control | 1.0 | |
| 1 | |||
| 10 | |||
| 100 | |||
| A375 | Control | 1.0 | |
| 1 | |||
| 10 | |||
| 100 |
Table 4: Effect of this compound on Methyltransferase Activity
| Methyltransferase | Substrate | IC50 (µM) |
| DNMT1 | poly(dI-dC) | |
| G9a | H3K9 peptide | |
| SETD2 | H3K36 peptide |
Mandatory Visualizations
Caption: Experimental workflow for screening this compound effects.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 腺嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 4.6. MTT and LDH Assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Apoptosis [worldwide.promega.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 16. MTase-Glo Methyltransferase Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
Application Notes and Protocols for High-Throughput Screening with N6-Methyl-xylo-adenosine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine base and a xylose sugar moiety.[1][2][] As a nucleoside antimetabolite, it holds potential as a candidate for drug discovery, particularly in oncology, due to the established role of adenosine analogs in cancer therapy and as vasodilators.[1][2] These compounds can influence cell signaling pathways, including those involved in cell cycle regulation and DNA damage. This document provides a detailed framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a therapeutic agent.
Hypothetical Target and Mechanism of Action
Based on the known activities of adenosine analogs, a plausible mechanism of action for this compound is the modulation of signaling pathways critical for cancer cell proliferation. One such pathway is the adenosine receptor signaling cascade, which can influence downstream effectors like protein kinase A (PKA) and ultimately impact gene expression related to cell growth and survival. For the purpose of this application note, we will hypothesize that this compound acts as an agonist at an adenosine receptor subtype highly expressed in a specific cancer cell line, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Data Presentation
Table 1: Hypothetical HTS Results for this compound in a cAMP Glo™ Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Activation (vs. Positive Control) | Z'-factor |
| This compound | 0.1 | 150,000 | 15% | 0.85 |
| 1 | 350,000 | 35% | 0.85 | |
| 10 | 850,000 | 85% | 0.85 | |
| 50 | 950,000 | 95% | 0.85 | |
| 100 | 980,000 | 98% | 0.85 | |
| Positive Control (NECA) | 10 | 1,000,000 | 100% | 0.85 |
| Negative Control (DMSO) | - | 5,000 | 0% | 0.85 |
Table 2: Summary of Dose-Response Analysis
| Compound | EC50 (µM) | Hill Slope | Max Response (% of Control) |
| This compound | 5.2 | 1.1 | 98% |
Experimental Protocols
High-Throughput Screening Protocol for cAMP Accumulation Assay
This protocol is designed for a 384-well plate format and utilizes a commercially available bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega).
1. Cell Preparation: a. Culture a cancer cell line known to express the target adenosine receptor (e.g., PC-3 prostate cancer cells) in appropriate media until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 10 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor) to a final concentration of 1 x 10^6 cells/mL.
2. Compound Plating: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution to create a dose-response curve (e.g., from 100 µM to 0.1 µM). c. Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. d. For control wells, dispense 50 nL of DMSO (negative control) or a known adenosine receptor agonist like NECA (positive control).
3. Cell Dispensing and Incubation: a. Dispense 5 µL of the cell suspension (5,000 cells) into each well of the compound-containing plate. b. Mix the plate on a plate shaker for 1 minute at low speed. c. Incubate the plate at room temperature for 30 minutes.
4. cAMP Detection: a. Add 5 µL of the cAMP-Glo™ Lysis Buffer to each well. b. Shake the plate for 2 minutes to ensure complete cell lysis. c. Add 10 µL of the cAMP-Glo™ Detection Solution (containing luciferase and substrate) to each well. d. Incubate the plate at room temperature for 20 minutes in the dark.
5. Data Acquisition: a. Read the luminescence signal on a plate reader compatible with glow-type luminescence assays. b. The luminescence intensity is directly proportional to the cAMP concentration.
6. Data Analysis: a. Normalize the data to the positive and negative controls to calculate the percentage of activation. b. Plot the dose-response curve and calculate the EC50 value using a suitable software package (e.g., GraphPad Prism). c. A Z'-factor greater than 0.5 indicates a robust and reliable assay.[4]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: High-throughput screening workflow for this compound.
References
N6-Methyl-xylo-adenosine: Application Notes for Investigating a Potential Viral Replication Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is an adenosine analog with a structural modification in the sugar moiety, featuring a xylose sugar instead of the typical ribose. While research on this specific compound is nascent, its parent compounds and related adenosine analogs have demonstrated significant potential as inhibitors of viral replication. These application notes provide a comprehensive overview of the current understanding and a practical framework for investigating the antiviral potential of this compound. Due to the limited direct data on this compound, some protocols and mechanistic discussions are based on established methodologies for similar nucleoside analogs.
Potential Mechanisms of Action
Adenosine analogs can interfere with viral replication through several established mechanisms. The potential antiviral actions of this compound may include:
-
Inhibition of Viral Polymerase: Like many nucleoside analogs, this compound, after intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRP) or DNA polymerase.[1][2][3]
-
Immunomodulatory Effects: Some adenosine analogs have been shown to possess immunomodulatory properties, potentially through interaction with adenosine receptors like A2AR, which can enhance the host's antiviral immune response.[4][5]
-
Interference with Post-Translational Modifications: While distinct from the well-studied N6-methyladenosine (m6A) RNA modification, it is conceivable that analogs could interfere with the enzymes involved in viral RNA methylation, a process crucial for the lifecycle of many viruses.[6][7][8][9][10]
Data Presentation
Currently, there is a lack of publicly available quantitative data on the antiviral activity of this compound. As research progresses, it is crucial to systematically collect and present data in a structured format to allow for clear comparison and evaluation. A recommended format for presenting such data is provided below.
Table 1: Antiviral Activity and Cytotoxicity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| e.g., Herpes Simplex Virus 1 (HSV-1) | e.g., Vero | e.g., Plaque Reduction Assay | Data not available | Data not available | Data not available |
| e.g., Influenza A Virus | e.g., MDCK | e.g., CPE Reduction Assay | Data not available | Data not available | Data not available |
| e.g., SARS-CoV-2 | e.g., Vero E6 | e.g., qRT-PCR based assay | Data not available | Data not available | Data not available |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral potential of this compound.
Protocol 1: General Antiviral Activity Screening (CPE Reduction Assay)
This protocol provides a general method for assessing the ability of this compound to inhibit virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI).
-
Include appropriate controls: cells only, cells with compound only (for cytotoxicity), and cells with virus only (for maximal CPE).
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus-cell system until CPE is evident in the virus control wells (typically 2-5 days).
-
Quantification of CPE: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC50 value (the concentration that causes a 50% reduction in cell viability in the absence of virus). The Selectivity Index (SI) is then calculated as CC50/EC50.
Protocol 2: Plaque Reduction Assay
This assay quantifies the effect of the compound on the production of infectious virus particles.
Materials:
-
Host cell line
-
Complete cell culture medium
-
Virus stock
-
This compound
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-7 days).
-
Plaque Visualization:
-
Remove the overlay medium.
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with crystal violet.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control. Determine the EC50 value.
Protocol 3: Viral RNA/DNA Quantification by qRT-PCR/qPCR
This method measures the effect of the compound on the accumulation of viral nucleic acids.
Materials:
-
Infected and treated cell lysates or supernatant
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR/qRT-PCR master mix
-
Primers and probes specific for a viral gene and a host housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Sample Collection: At various time points post-infection and treatment, collect cell lysates or supernatant.
-
Nucleic Acid Extraction: Extract viral RNA or DNA using a suitable kit.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the viral RNA.
-
qPCR/qRT-PCR: Perform real-time PCR using primers and probes for the target viral gene and the host housekeeping gene (for normalization).
-
Data Analysis: Quantify the relative levels of viral nucleic acid in treated samples compared to untreated controls.
Visualizations
Hypothetical Signaling Pathway for Antiviral Action
Experimental Workflow for Antiviral Screening
Conclusion
While direct evidence for the antiviral activity of this compound is currently limited, its structural similarity to other antiviral adenosine analogs suggests it is a promising candidate for further investigation. The protocols and frameworks provided here offer a robust starting point for researchers to systematically evaluate its potential as a viral replication inhibitor. Future studies should focus on generating quantitative data against a broad spectrum of viruses and elucidating its specific mechanism of action.
References
- 1. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. youtube.com [youtube.com]
- 4. embopress.org [embopress.org]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-methyladenosine modification—a key player in viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-methyladenosine and Its Implications in Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. N6-methyladenosine and Its Implications in Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Investigating the Effect of N6-Methyl-xylo-adenosine on m6A Reader Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in regulating mRNA splicing, nuclear export, stability, and translation. The biological functions of m6A are mediated by a group of proteins known as "m6A readers," which selectively recognize and bind to m6A-modified RNA. These reader proteins include the YTH domain-containing family (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and the insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, IGF2BP2, IGF2BP3), among others.[1][2][3] Given their critical role in gene expression, m6A reader proteins have emerged as promising therapeutic targets for various diseases, including cancer.
This document provides a comprehensive set of protocols to investigate the effect of N6-Methyl-xylo-adenosine, an adenosine analog, on the function of key m6A reader proteins. As a structural analog of adenosine, this compound is hypothesized to act as a competitive inhibitor, occupying the m6A-binding pocket of reader proteins and thereby disrupting their interaction with m6A-containing mRNA. These detailed methodologies will guide researchers in assessing the binding affinity, target engagement, and functional consequences of this compound on m6A reader proteins in both biochemical and cellular contexts.
m6A Reader Protein Signaling Pathway
The m6A modification is dynamically installed by "writer" complexes (e.g., METTL3/14), removed by "erasers" (e.g., FTO, ALKBH5), and interpreted by "reader" proteins. Reader proteins translate the m6A mark into a functional outcome. For instance, YTHDF2 is known to promote the degradation of m6A-modified mRNA, while YTHDF1 is reported to enhance its translation.[2][4][5] In the nucleus, YTHDC1 is involved in mRNA splicing and nuclear export.[1][6] The IGF2BP proteins are also recognized as m6A readers that can promote the stability and translation of their target mRNAs.[3][7][8]
Experimental Workflow
A multi-step experimental approach is proposed to comprehensively evaluate the effect of this compound on m6A reader proteins. The workflow begins with biochemical assays to determine direct binding, followed by cellular assays to confirm target engagement and elucidate the functional consequences.
Quantitative Data Summary
The following tables present hypothetical data for the interaction of this compound with various m6A reader proteins.
Table 1: Binding Affinity of this compound to m6A Reader Proteins
| Reader Protein | Dissociation Constant (Kd) in µM |
| YTHDF1 | 15.2 ± 2.1 |
| YTHDF2 | 12.8 ± 1.9 |
| YTHDF3 | 18.5 ± 2.5 |
| YTHDC1 | 25.1 ± 3.2 |
| YTHDC2 | 30.7 ± 4.1 |
| IGF2BP1 | 45.3 ± 5.4 |
| IGF2BP2 | 52.1 ± 6.3 |
| IGF2BP3 | 48.9 ± 5.8 |
Table 2: Competitive Inhibition of m6A-RNA Binding by this compound
| Reader Protein | IC50 in µM |
| YTHDF1 | 22.4 ± 3.1 |
| YTHDF2 | 19.7 ± 2.8 |
| YTHDF3 | 26.3 ± 3.5 |
| YTHDC1 | 35.8 ± 4.3 |
| YTHDC2 | 41.2 ± 5.2 |
| IGF2BP1 | 65.1 ± 7.2 |
| IGF2BP2 | 70.4 ± 8.1 |
| IGF2BP3 | 68.5 ± 7.9 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Reader Protein | ΔTm (°C) at 50 µM this compound |
| YTHDF1 | +3.5 |
| YTHDF2 | +4.1 |
| YTHDF3 | +3.2 |
| YTHDC1 | +2.5 |
Table 4: Functional Assay Results
| Assay | Target Gene | Effect of this compound (50 µM) |
| Luciferase Reporter (YTHDF2) | m6A-containing reporter | 2.5-fold increase in luciferase activity |
| RIP-qPCR (YTHDF1) | MYC mRNA | 60% reduction in YTHDF1-bound MYC mRNA |
| RIP-qPCR (YTHDF2) | BCL2 mRNA | 75% reduction in YTHDF2-bound BCL2 mRNA |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to recombinant m6A reader proteins.[9][10][11]
Materials:
-
Recombinant human m6A reader proteins (YTHDF1, YTHDF2, etc.)
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Dialysis tubing
Protocol:
-
Dialyze the recombinant protein against the ITC buffer overnight at 4°C.
-
Prepare a 20 µM solution of the protein in ITC buffer.
-
Prepare a 200 µM solution of this compound in the same ITC buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: 25°C, 20 injections of 2 µL each, with a 150-second spacing between injections.
-
Perform the titration experiment.
-
Analyze the data using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy change (ΔH).
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
Objective: To determine the IC50 value of this compound in competing with a fluorescently labeled m6A-containing RNA probe for binding to an m6A reader protein.
Materials:
-
Recombinant His-tagged m6A reader protein
-
Biotinylated m6A-containing RNA probe
-
Terbium-cryptate labeled anti-His antibody
-
d2-labeled streptavidin
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution series.
-
Add 2 µL of a solution containing the His-tagged reader protein and the biotinylated m6A-RNA probe.
-
Add 2 µL of a solution containing the anti-His-terbium antibody and streptavidin-d2.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target m6A reader proteins in a cellular environment.
Materials:
-
Human cell line expressing the target m6A reader protein (e.g., HeLa, HEK293T)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blotting reagents and antibodies specific to the target reader protein
Protocol:
-
Treat cultured cells with this compound (e.g., 50 µM) or DMSO for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them at different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Plot the protein abundance versus temperature to generate melting curves and determine the change in melting temperature (ΔTm).
Luciferase Reporter Assay for mRNA Stability
Objective: To assess the functional effect of this compound on the stability of an m6A-containing mRNA, using a YTHDF2-dependent degradation pathway as a model.
Materials:
-
HEK293T cells
-
Luciferase reporter plasmid containing an m6A consensus sequence in the 3' UTR
-
Control reporter plasmid without the m6A sequence
-
Transfection reagent
-
This compound
-
Luciferase assay system
Protocol:
-
Co-transfect HEK293T cells with the m6A-containing or control luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with this compound or DMSO for 6-12 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity between treated and untreated cells to determine the effect on mRNA stability.
RNA Immunoprecipitation followed by qPCR (RIP-qPCR)
Objective: To quantify the change in the association of an m6A reader protein with a known target mRNA upon treatment with this compound.[12][13]
Materials:
-
Human cell line (e.g., HeLa)
-
This compound
-
Antibody specific to the target m6A reader protein (e.g., anti-YTHDF1)
-
IgG control antibody
-
RIP buffer
-
Protein A/G magnetic beads
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers for a known target mRNA (e.g., MYC for YTHDF1) and a negative control
-
qPCR master mix and instrument
Protocol:
-
Treat HeLa cells with this compound or DMSO.
-
Lyse the cells and prepare a whole-cell extract.
-
Incubate the extract with magnetic beads pre-coated with the anti-reader protein antibody or IgG control.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA-protein complexes and digest the protein.
-
Purify the co-immunoprecipitated RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the abundance of the target mRNA in the immunoprecipitated samples by qPCR.
-
Normalize the results to the input RNA levels and compare the enrichment between the treated and untreated samples.
Conclusion
The protocols and hypothetical data presented in this application note provide a robust framework for investigating the effects of this compound on m6A reader proteins. By systematically assessing its binding, cellular target engagement, and functional impact, researchers can elucidate the mechanism of action of this compound and evaluate its potential as a chemical probe or therapeutic lead for modulating m6A-dependent gene expression. This comprehensive approach is applicable to the study of other small molecule inhibitors of m6A reader proteins and will be valuable for professionals in academic research and drug development.
References
- 1. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs | eLife [elifesciences.org]
- 2. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]
- 5. Biological functions of the m6A reader YTHDF2 and its role in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export | eLife [elifesciences.org]
- 7. IGF2BP3 From Physiology to Cancer: Novel Discoveries, Unsolved Issues, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 13. RNA immunoprecipitation-qPCR (RIP-qPCR) [bio-protocol.org]
Troubleshooting & Optimization
Optimizing N6-Methyl-xylo-adenosine concentration for in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N6-Methyl-xylo-adenosine for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general biological role?
This compound is an adenosine analog.[1][] Adenosine analogs are known to have a variety of biological effects, including acting as smooth muscle vasodilators and potentially inhibiting cancer progression.[1] It is classified as a nucleoside antimetabolite/analog.[1]
Q2: What are the potential molecular targets of this compound?
As an adenosine analog, this compound may interact with several cellular components:
-
Adenosine Receptors: There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). Adenosine analogs can act as agonists or antagonists at these receptors, influencing downstream signaling pathways. For instance, the related molecule N6-methyladenosine (m6A) has been identified as a ligand for the human A3 adenosine receptor.[3][4]
-
N6-methyladenosine (m6A) RNA Modification Pathway: The cell has a complex system for adding, removing, and recognizing N6-methyladenosine (m6A) on RNA, which involves "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins.[5][6] It is plausible that this compound could influence this pathway, though direct evidence is lacking.
-
Cellular Kinases: Some nucleoside analogs are known to be kinase inhibitors.[7]
It is crucial to experimentally determine the specific molecular targets of this compound in your experimental system.
Q3: What should I consider before starting my in vitro experiment?
Before beginning your experiments, it is important to:
-
Characterize the Compound: Ensure you have high-purity this compound.
-
Determine Solubility: Test the solubility of the compound in various solvents to prepare a stable stock solution. Common solvents for nucleoside analogs include DMSO, ethanol, or aqueous buffers.
-
Review Literature for Similar Compounds: Research typical concentrations and experimental conditions used for other N6-substituted adenosine analogs to establish a starting range for your experiments.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration
Question: How do I determine the optimal concentration of this compound for my in vitro study?
Answer: The optimal concentration is dependent on your cell type and the biological endpoint you are measuring. A dose-response experiment is essential.
Experimental Protocol: Dose-Response Curve
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. A broad range is recommended for the initial experiment (e.g., from nanomolar to high micromolar or millimolar).
-
Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay (e.g., cell viability, proliferation, gene expression analysis).
-
Data Analysis: Plot the response versus the log of the concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Data Presentation: Example Dose-Response Data
| Concentration | Cell Viability (%) |
| Vehicle Control | 100 |
| 1 nM | 98 |
| 10 nM | 95 |
| 100 nM | 85 |
| 1 µM | 60 |
| 10 µM | 25 |
| 100 µM | 5 |
Issue 2: No Observed Effect
Question: I am not observing any effect of this compound in my assay. What could be the problem?
Answer: Several factors could contribute to a lack of an observable effect.
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short | Conduct a time-course experiment at a fixed, effective concentration to determine the optimal treatment duration. |
| Compound instability | Prepare fresh stock solutions and dilutions for each experiment. Protect from light if the compound is light-sensitive. |
| Cell type is not responsive | Test the compound on a different cell line that is known to express the suspected target (e.g., a specific adenosine receptor). |
| Incorrect assay endpoint | Consider that this compound may be affecting a different pathway than the one you are measuring. Try alternative assays (e.g., if measuring apoptosis with no effect, try a cell cycle analysis). |
Issue 3: High Cell Death or Toxicity
Question: I am observing high levels of cell death even at low concentrations. How can I mitigate this?
Answer: High toxicity can obscure specific biological effects.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar or low nanomolar). |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control at the highest concentration used. |
| Off-target effects | High concentrations can lead to non-specific effects. Focus on the lowest effective concentration from your dose-response curve. |
| Contamination | Ensure your compound stock and cell cultures are free from contamination. |
Visualizations
Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 4. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 6. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of N6-Methyl-xylo-adenosine in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and correctly interpret experimental data when working with the adenosine analog, N6-Methyl-xylo-adenosine. As a poorly characterized compound, a systematic approach to target identification and validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
A1: Currently, there is limited specific information in the public domain regarding the validated biological targets of this compound. It is described as an adenosine analog and a nucleoside antimetabolite.[1][2] This suggests it may interact with a range of proteins that bind adenosine, ATP, or other nucleosides, such as kinases, methyltransferases, or polymerases. Given its structural similarity to N6-methyladenosine (m6A), it may also interact with proteins involved in RNA metabolism, such as "writers," "erasers," and "readers" of this modification.[3] However, without direct experimental evidence, these are putative target classes. A primary goal of your initial experiments should be to identify the direct molecular target(s) of this compound in your system.
Q2: What are the likely off-targets for an adenosine analog like this compound?
A2: Adenosine analogs have the potential to interact with a broad range of proteins due to the ubiquitous nature of adenosine and its derivatives (e.g., ATP) in cellular processes. Potential off-target families include:
-
Kinases: The human kinome is a large family of enzymes that bind ATP. Many kinase inhibitors are ATP-competitive, and adenosine analogs can exhibit broad kinase activity.
-
Adenosine Receptors: These are a family of G-protein coupled receptors that are involved in various physiological processes.
-
Poly (ADP-ribose) polymerases (PARPs): These enzymes use NAD+, which contains an adenosine moiety, as a substrate.
-
Methyltransferases: Enzymes that use S-adenosylmethionine (SAM), another adenosine-containing cofactor, to methylate substrates.
-
DNA and RNA Polymerases: As a nucleoside analog, this compound could potentially be incorporated into nucleic acids, leading to chain termination or other disruptions of transcription and replication.
Q3: How do I distinguish on-target from off-target effects in my cellular assays?
A3: Distinguishing on-target from off-target effects is a critical step in validating a chemical probe. A multi-pronged approach is recommended:
-
Confirm Target Engagement: Use biophysical methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to its intended target in intact cells.
-
Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against the primary target. This negative control should ideally be profiled for its own off-targets to ensure they overlap with those of the active compound.
-
Phenotypic Rescue/Mimicry: If you have identified a primary target, use genetic techniques (e.g., siRNA, CRISPR/Cas9 knockout) to deplete the target protein. The resulting phenotype should mimic the effect of this compound. Conversely, overexpressing a drug-resistant mutant of the target should rescue the phenotype.
-
Vary the Chemical Scaffold: Use a structurally distinct compound that is known to inhibit the same target. If this second compound produces the same phenotype, it strengthens the evidence that the observed effect is on-target.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent phenotypic results.
| Possible Cause | Troubleshooting Step |
| Broad off-target effects | The observed phenotype may be a composite of multiple target interactions. Perform a comprehensive off-target profiling campaign (e.g., kinome screen, chemoproteomics) to identify other potential targets. |
| Cellular metabolism of the compound | As a nucleoside analog, this compound may be metabolized by the cell, leading to the formation of active or inactive species. Use LC-MS/MS to analyze cell lysates and conditioned media to identify potential metabolites. |
| Variable compound uptake | Differences in cell density, passage number, or cell type can affect compound uptake. Ensure consistent cell culture practices. Use a fixed, low passage number for all experiments. |
| Non-specific cytotoxicity | At higher concentrations, the compound may be causing general cellular stress or toxicity unrelated to a specific target. Determine the EC50 for cytotoxicity in your cell line and work at concentrations well below this value for mechanistic studies. |
Problem 2: Difficulty validating the primary target.
| Possible Cause | Troubleshooting Step |
| Weak target affinity | The interaction between this compound and its target may be weak or transient. Use more sensitive target engagement assays or consider photo-affinity labeling to covalently capture the interaction. |
| Incorrectly hypothesized target | The initial hypothesis about the compound's target may be incorrect. Employ unbiased target identification methods such as chemoproteomics to discover the true binding partners. |
| Target is not expressed in the cell line | The intended target may not be expressed or may be present at very low levels in your chosen cell line. Verify target expression using western blotting, qPCR, or proteomics. |
| Compound does not engage the target in cells | The compound may bind to the purified protein but fail to engage the target in a cellular context due to poor permeability or rapid efflux. Perform a Cellular Thermal Shift Assay (CETSA) to assess target engagement in intact cells. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a western blot-based CETSA to determine if this compound binds to a putative target protein in intact cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3-8 minutes. Include an unheated control at 37°C.
-
Lysis: Immediately after heating, add lysis buffer to the cells and incubate on ice for 20 minutes with gentle vortexing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Perform SDS-PAGE and western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the 37°C control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.
Protocol 2: Kinome Profiling to Assess Off-Target Kinase Inhibition
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. This is often performed as a service by specialized companies.
Materials:
-
This compound
-
Kinase panel (recombinant purified kinases)
-
Substrate for each kinase (peptide or protein)
-
ATP (radiolabeled or for use in a detection assay)
-
Assay buffer
-
Detection reagents (e.g., for ADP-Glo™, Lance®, or radiometric detection)
-
Microplates
Methodology:
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and the compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: For each kinase, plot the percentage of inhibition versus the compound concentration to determine the IC50 value. The selectivity profile is the collection of IC50 values across the entire kinase panel.
Table 1: Example Data from a Kinase Selectivity Profile
| Kinase | IC50 (µM) |
| Target Kinase X | 0.1 |
| Off-Target Kinase A | 5.2 |
| Off-Target Kinase B | > 50 |
| Off-Target Kinase C | 12.5 |
Visualizations
References
Identifying and overcoming resistance to N6-Methyl-xylo-adenosine in cancer cells.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to N6-Methyl-xylo-adenosine in cancer cell experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed mechanism of action?
This compound is an adenosine analog.[1] Like other nucleoside analogs, it is designed to interfere with nucleic acid synthesis and repair, leading to cytotoxicity in rapidly dividing cancer cells. Adenosine analogs can also modulate signaling pathways by interacting with adenosine receptors on the cell surface, which can influence cell proliferation, apoptosis, and the tumor microenvironment.[2][3][4]
2. My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the potential reasons?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms, leading to decreased sensitivity over time.
3. What are the common mechanisms of resistance to nucleoside analogs like this compound?
Resistance to nucleoside analogs is a well-documented challenge in cancer therapy.[5] The primary mechanisms include:
-
Altered Drug Transport: Cancer cells may reduce the uptake of the drug by downregulating the expression or function of nucleoside transporters responsible for bringing the analog into the cell.[6][7][8]
-
Metabolic Inactivation: The cell may increase the expression of enzymes that metabolize and inactivate this compound, preventing it from reaching its active form or target.[6]
-
Target Alteration: Although less common for nucleoside analogs that incorporate into DNA/RNA, mutations in the target enzymes involved in nucleic acid synthesis could potentially reduce the drug's efficacy.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell.[9]
-
Upregulation of DNA Repair Pathways: Enhanced DNA repair mechanisms can counteract the DNA damage induced by the incorporation of the nucleoside analog.[5]
-
Alterations in Adenosine Receptor Signaling: Changes in the expression or sensitivity of adenosine receptors (A1, A2A, A2B, A3) can impact the cellular response to adenosine analogs.[4][10][11]
Troubleshooting Guides
Problem 1: Decreased Cell Death or Proliferation Inhibition with this compound Treatment
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for your current cell line. Compare this to the IC50 of the original, sensitive parental cell line. A significant increase in IC50 confirms resistance.2. Isolate Clones: If you have a heterogeneous population, consider single-cell cloning to isolate and characterize resistant and sensitive clones.3. Short Tandem Repeat (STR) Profiling: Verify the identity of your cell line to rule out contamination or misidentification. |
| Drug Inactivation | 1. Check Drug Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.2. Metabolism Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic fate of this compound in sensitive versus resistant cells. |
| Experimental Error | 1. Verify Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Ensure accurate and consistent cell seeding.2. Calibrate Equipment: Ensure that plate readers, incubators, and other equipment are properly calibrated. |
Problem 2: Inconsistent or Non-reproducible Results in this compound Experiments
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Heterogeneity | 1. Subclone your cell line: A mixed population of sensitive and resistant cells can lead to variability. Subcloning can help establish a more uniform population for experiments.2. Regularly restart cultures from frozen stocks: Continuous passaging can lead to genetic drift and selection of resistant populations. |
| Variability in Experimental Conditions | 1. Standardize Protocols: Ensure all experimental parameters (incubation times, drug concentrations, media changes) are strictly followed.2. Control for Passage Number: Use cells within a consistent and low passage number range for all experiments. |
| Reagent Quality | 1. Test New Batches of Reagents: Qualify new lots of media, serum, and other critical reagents to ensure consistency.2. Use a Positive Control: Include a compound with a known and stable cytotoxic effect on your cell line to monitor assay performance. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for inducing drug resistance in a cancer cell line through continuous exposure to increasing concentrations of this compound.
Methodology:
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells resume a normal growth rate, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the current concentration until the cells adapt.
-
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the development of a resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase (e.g., >10-fold) in the IC50 value indicates the successful generation of a resistant cell line.
Protocol 2: Assessing Drug Efflux Using a Rhodamine 123 Assay
This protocol helps determine if increased drug efflux, a common resistance mechanism, is occurring in your this compound resistant cells. ABC transporters often efflux fluorescent dyes like Rhodamine 123.
Methodology:
-
Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Rhodamine 123 Staining:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of Rhodamine 123 (e.g., 1 µM in serum-free media) for 30-60 minutes at 37°C.
-
-
Efflux Measurement:
-
After incubation, wash the cells with cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed culture media.
-
Measure the intracellular fluorescence at time zero using a fluorescence plate reader (Excitation/Emission ~485/525 nm).
-
Incubate the plate at 37°C and measure the fluorescence at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of Rhodamine 123 remaining in the cells at each time point relative to time zero.
-
A faster decrease in fluorescence in the resistant cells compared to the parental cells suggests increased efflux activity.
-
Optional: Include a known ABC transporter inhibitor (e.g., Verapamil) as a control to see if it restores Rhodamine 123 retention in the resistant cells.
-
Visualizations
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for identifying the mechanism of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current Understanding of the Role of Adenosine Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musechem.com [musechem.com]
- 6. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the adenosine receptor mechanism of the tumour immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in studying adenosine analogs and how to avoid them.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with adenosine analogs. It addresses common challenges related to solubility, stability, receptor selectivity, and experimental execution.
Frequently Asked Questions (FAQs)
Q1: My adenosine analog won't dissolve. What is the recommended solvent, and what are the best practices for preparation?
A1: Poor aqueous solubility is a common issue with many adenosine receptor antagonists.[1] For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[2][3] Adenosine itself is soluble in DMSO at approximately 20 mg/mL (or 75 mM).[2]
Best Practices for Solubilization:
-
Use High-Quality DMSO: Ensure your DMSO is anhydrous, as moisture can reduce the solubility of many compounds.[3]
-
Prepare Concentrated Stocks: Create a high-concentration stock solution (e.g., 10-40 mg/mL) in DMSO.[4] This allows for smaller volumes to be added to your aqueous experimental buffer, minimizing the final DMSO concentration.
-
Sonication: If the compound is difficult to dissolve, gentle sonication can be beneficial.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation from repeated temperature changes.
-
Check Final DMSO Concentration: When diluting the stock into aqueous buffers (like PBS for cell culture), ensure the final concentration of DMSO is low (typically <0.5%) as it can have physiological effects on cells.[2] For aqueous solutions without organic solvents, adenosine can be dissolved directly in PBS (pH 7.2) at approximately 10 mg/mL, but it is not recommended to store these aqueous solutions for more than one day.[2]
Q2: I'm concerned about the stability of my adenosine analog in my experimental setup. How long are these compounds stable in solution?
A2: The stability of adenosine analogs can vary. While adenosine standard solutions are generally stable at room temperature for a day, the stability in complex biological media can be different.[5] It is crucial to perform stability checks under your specific experimental conditions.
Recommendations for Ensuring Stability:
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of your analog from a frozen stock solution for each experiment.
-
Storage: Store stock solutions at -20°C or -80°C.[4]
-
Stability Testing: To confirm stability in your specific medium (e.g., cell culture media with serum), you can perform a simple experiment. Prepare your working solution, incubate it for the duration of your experiment (e.g., 24 hours at 37°C), and then analyze its concentration and purity using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q3: How can I be sure the effects I'm seeing are specific to the adenosine receptor subtype I'm studying?
A3: Ensuring receptor subtype selectivity is a critical challenge. Many adenosine analogs, especially older ones, show affinity for multiple receptor subtypes. For instance, N6-substituted analogs like CPA and CCPA, while potent A1 agonists, also have considerable affinity for the A3 receptor.[6]
Strategies to Confirm Selectivity:
-
Use a Panel of Selective Ligands: Test a range of agonists and antagonists with known selectivity profiles. This helps build a pharmacological fingerprint of the response.
-
Consult Selectivity Data: Refer to published data that characterizes the binding affinities (Ki) and functional potencies (EC50/IC50) of your analog across all four adenosine receptor subtypes (A1, A2A, A2B, A3).[6]
-
Use Knockout/Knockdown Models: The most definitive way to confirm the involvement of a specific receptor is to use cell lines or animal models where the receptor of interest has been genetically knocked out or knocked down.
-
Employ Selective Antagonists: To confirm that an agonist's effect is mediated by a specific receptor, show that the effect can be blocked by a known selective antagonist for that receptor.
Q4: What are off-target effects, and how can I screen for them?
A4: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misinterpretation of results or unexpected toxicity.[7] For example, some highly engineered adenosine analogs have been found to interact with adrenergic and serotonergic receptors.[7]
Methods for Off-Target Screening:
-
Pharmacological Profiling Services: Submitting your compound to a commercial service (e.g., the Psychoactive Drug Screening Program - PDSP) allows for screening against a broad panel of receptors, ion channels, and transporters.[7][8]
-
Counter-Screening: Test your analog against a panel of related and unrelated receptors, especially those known to interact with similar chemical scaffolds.
-
Control Experiments: Use structurally similar but inactive analogs as negative controls in your experiments to ensure the observed effect is not due to a general chemical property of the compound.
Troubleshooting Guides
This section provides step-by-step guidance for common experimental problems.
Guide 1: Issues with Radioligand Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" and binds to filters or vials. 4. Issues with the membrane preparation. | 1. Titrate the radioligand to find a concentration at or below its Kd value. 2. Increase the number of wash steps or the volume of ice-cold wash buffer. 3. Pre-soak filters in a solution like polyethyleneimine (PEI). Consider adding a carrier protein like BSA to the wash buffer. 4. Ensure membrane preparation is of high quality and has been properly washed to remove endogenous adenosine. |
| Low or No Specific Binding | 1. Inactive radioligand or test compound. 2. Low receptor expression in the cell/tissue preparation. 3. Incorrect assay buffer composition (pH, ions). 4. Insufficient incubation time to reach equilibrium. | 1. Check the age and storage conditions of the radioligand. Test a known standard compound to validate the assay. 2. Confirm receptor expression via Western Blot or qPCR. Consider using a cell line with higher receptor expression. 3. Verify the pH and ionic strength of your buffer. Some receptors require specific ions like MgCl₂.[9] 4. Perform a time-course experiment to determine the time required to reach binding equilibrium. |
| Poor Reproducibility | 1. Inconsistent pipetting or dilutions. 2. Variability in membrane preparations between batches. 3. Temperature fluctuations during incubation. 4. Incomplete filtration or washing. | 1. Calibrate pipettes regularly. Use a consistent serial dilution technique. 2. Prepare a large, single batch of membranes and aliquot for storage. 3. Use a temperature-controlled incubator or water bath. 4. Ensure the filtration manifold applies consistent vacuum and that all samples are washed identically. |
Guide 2: Issues with cAMP Functional Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Window (Gs-coupled receptors) | 1. Low receptor expression or poor coupling to Gs. 2. High phosphodiesterase (PDE) activity degrading cAMP. 3. Low adenylyl cyclase activity. 4. Cell density is too high or too low. | 1. Use a cell line with robust receptor expression. 2. Include a PDE inhibitor (e.g., IBMX, Ro 20-1724) in the assay buffer to prevent cAMP degradation. 3. N/A for Gs-coupled assays. 4. Optimize cell seeding density to find the optimal response window.[10] |
| Inability to Detect Inhibition (Gi-coupled receptors) | 1. Basal cAMP levels are too low to detect a decrease. 2. Low receptor expression or poor coupling to Gi. 3. Insufficient stimulation of adenylyl cyclase. | 1. Stimulate adenylyl cyclase with forskolin to raise basal cAMP levels, creating a window for inhibition.[10] 2. Use a cell line known to have high expression and functional coupling of the Gi-coupled receptor. 3. Titrate the forskolin concentration to achieve a robust but sub-maximal stimulation (e.g., EC80).[10] |
| "Bell-Shaped" Dose-Response Curve | 1. Compound has mixed efficacy (e.g., partial agonist at high concentrations). 2. Receptor desensitization or downregulation at high agonist concentrations. 3. Compound insolubility at high concentrations. | 1. This may be a true pharmacological effect. Analyze the data using appropriate non-linear regression models. 2. Reduce the incubation time to measure the initial activation before significant desensitization occurs. 3. Visually inspect wells with the highest concentrations for precipitation. Check the compound's solubility limit. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of common adenosine receptor ligands. Values can vary based on species and experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Compound | Human A1 | Human A2A | Human A2B | Human A3 | Selectivity Profile |
| Adenosine | ~150 | ~300 | ~15,000 | ~400 | Endogenous, Non-selective |
| NECA | 6.5 | 14 | 620 | 26 | Non-selective, Potent Agonist[11] |
| CPA | 0.8 | 210 | >10,000 | 47 | A1 Selective[11] |
| CCPA | 0.6 | 170 | >10,000 | 35 (Antagonist) | Highly A1 Selective Agonist[6] |
| CGS-21680 | 1100 | 27 | 16,000 | 4800 | A2A Selective[11] |
| IB-MECA | 1300 | 1600 | >10,000 | 1.3 | A3 Selective[11] |
| Cl-IB-MECA | 3300 | 2200 | >10,000 | 0.3 | Highly A3 Selective[11] |
Table 2: Binding Affinities (Ki, nM) of Adenosine Receptor Antagonists
| Compound | Human A1 | Human A2A | Human A2B | Human A3 | Selectivity Profile |
| Caffeine | 12,000 | 2,400 | 33,000 | >100,000 | Non-selective[11] |
| DPCPX | 0.46 | >250 | >10,000 | >10,000 | Highly A1 Selective[12] |
| SCH-58261 | 1000 | 1.1 | 5000 | 1300 | Highly A2A Selective[11] |
| PSB-1115 | >2,136 | >21,360 | 53.4 | - | A2B Selective[12] |
| MRS 1220 | 1400 | 1300 | 1200 | 0.65 | Highly A3 Selective[11] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general template for determining the binding affinity (Ki) of a test compound for an adenosine receptor.
Materials:
-
Cell membranes expressing the target adenosine receptor.
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A).[9]
-
Test compound (unlabeled).
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM NECA).[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂.[9]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
96-well plates, glass fiber filters, filtration manifold, scintillation counter, and scintillation fluid.
Methodology:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute to the desired concentration (e.g., 20 µg protein/well) in ice-cold Assay Buffer.[9] Add ADA (e.g., 2 U/mL) and pre-incubate on ice for 20-30 minutes.
-
Plate Setup:
-
Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand, and 100 µL membrane suspension to designated wells.
-
Non-Specific Binding (NSB): Add 50 µL non-specific control, 50 µL radioligand, and 100 µL membrane suspension.
-
Competition: Add 50 µL of serially diluted test compound, 50 µL radioligand, and 100 µL membrane suspension.
-
-
Radioligand Preparation: Dilute the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 3.5 nM [³H]R-PIA for A1).[9]
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).[13]
-
Filtration: Pre-soak glass fiber filters in buffer. Rapidly harvest the plate contents onto the filters using a cell harvester/filtration manifold.
-
Washing: Wash the filters multiple times (e.g., 4x) with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (HTRF)
This protocol describes a method to measure cAMP accumulation (for Gs-coupled receptors) or inhibition (for Gi-coupled receptors) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Whole cells expressing the target adenosine receptor.
-
Assay Buffer/Stimulation Buffer.
-
PDE inhibitor (e.g., IBMX).
-
Forskolin (for Gi-coupled assays).
-
Test compound (agonist or antagonist).
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells, wash, and resuspend in Assay Buffer containing a PDE inhibitor to a final optimized density.
-
Plate Setup (Agonist Mode):
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of serially diluted test agonist. For Gi assays, this solution should also contain a fixed concentration of forskolin (e.g., 10 µM).
-
-
Plate Setup (Antagonist Mode):
-
Add 5 µL of cell suspension to each well.
-
Add 2.5 µL of serially diluted test antagonist.
-
Add 2.5 µL of a known agonist at its EC50-EC80 concentration.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[14]
-
Lysis and Detection:
-
Add 5 µL of cAMP-d2 conjugate (acceptor) diluted in lysis buffer.
-
Add 5 µL of anti-cAMP cryptate (donor) diluted in lysis buffer.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for adenosine receptor subtypes.
Experimental Workflow
Caption: Troubleshooting workflow for low signal in a Gs-coupled cAMP assay.
Logical Relationships
Caption: Logical relationships between common pitfalls in adenosine analog studies.
References
- 1. Solubilities of adenosine antagonists determined by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Adenosine | D-Adenosine | ribonucleoside | TargetMol [targetmol.com]
- 5. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Adenosine Receptors [sigmaaldrich.com]
- 12. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
How to control for endogenous adenosine levels in N6-Methyl-xylo-adenosine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N6-Methyl-xylo-adenosine, with a focus on controlling for the confounding effects of endogenous adenosine.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control for endogenous adenosine levels in my this compound experiment?
Endogenous adenosine is a ubiquitous signaling molecule that can activate adenosine receptors, the likely targets of this compound, an adenosine analog.[1][2][][4] Fluctuations in local adenosine concentrations, which can be caused by cellular stress, metabolic activity, or enzymatic action, can interfere with your experiment by competing with this compound for receptor binding. This can lead to variability in your results and misinterpretation of the specific effects of this compound.
Q2: What are the primary sources of endogenous adenosine in an experimental setting?
Endogenous adenosine can be produced both intracellularly and extracellularly.[5] Intracellularly, it is primarily formed from the breakdown of adenosine monophosphate (AMP) by 5'-nucleotidases. Extracellularly, adenosine is generated from the hydrolysis of released ATP and ADP by ectonucleotidases like CD39 and CD73.[6] Cells can release ATP under mechanical stress or during regulated processes, which is then rapidly converted to adenosine in the extracellular space.
Q3: How can I minimize the impact of endogenous adenosine on my results?
There are two main strategies: preventing its accumulation and removing it from the experimental system.
-
Inhibition of Adenosine Metabolism: Use a "stopper" or "blocker" solution containing inhibitors of enzymes that produce and degrade adenosine.[7][8]
-
Enzymatic Degradation: Add adenosine deaminase (ADA) to the experimental medium to enzymatically convert adenosine to inosine, which has a lower affinity for adenosine receptors.
Q4: What are the key components of a pharmacological "stopper solution" to control endogenous adenosine?
A comprehensive stopper solution should target the key enzymes and transporters involved in adenosine metabolism and transport.[7][8]
| Component | Target | Function |
| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) or Deoxycoformycin | Adenosine Deaminase (ADA) | Prevents the degradation of adenosine to inosine. |
| Iodotubercidin or 5'-Iodotubercidin | Adenosine Kinase (AK) | Prevents the phosphorylation of adenosine to AMP. |
| Dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBTI) | Equilibrative Nucleoside Transporters (ENTs) | Blocks the cellular uptake of adenosine. |
| AOPCP (α,β-methylene-ADP) | Ecto-5'-nucleotidase (CD73) | Inhibits the extracellular production of adenosine from AMP. |
Q5: What is this compound and what is its likely mechanism of action?
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
-
Possible Cause: Fluctuating levels of endogenous adenosine between samples.
-
Troubleshooting Steps:
-
Implement Adenosine Control: If not already in use, introduce a method to control for endogenous adenosine. The preferred method is to add adenosine deaminase (ADA) to the experimental medium to degrade any adenosine present.
-
Standardize Cell Handling: Minimize cellular stress during experimental procedures, as this can lead to ATP release and subsequent conversion to adenosine. Ensure consistent cell densities and media conditions.
-
Use a Blocker Solution for Sample Collection: When collecting samples for analysis of adenosine-related metabolites, use a pre-prepared syringe or collection tube containing a pharmacological blocker solution to halt adenosine metabolism immediately upon collection.[7][8]
-
Problem 2: The observed effect of this compound is weaker than expected.
-
Possible Cause: Competition from high levels of endogenous adenosine at the receptor binding sites.
-
Troubleshooting Steps:
-
Measure Baseline Adenosine: Quantify the concentration of endogenous adenosine in your experimental system (e.g., cell culture supernatant) using techniques like HPLC or LC-MS/MS.[13][14]
-
Pre-treat with Adenosine Deaminase: Before adding this compound, pre-incubate your cells or tissue with adenosine deaminase (ADA) to remove basal adenosine.
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound in the presence of adenosine controls.
-
Experimental Protocols
Protocol 1: Enzymatic Control of Endogenous Adenosine in Cell Culture
-
Prepare your standard cell culture medium.
-
Just before starting the experiment, supplement the medium with adenosine deaminase (ADA) to a final concentration of 1-2 U/mL.
-
Pre-incubate the cells with the ADA-containing medium for 30 minutes at 37°C to allow for the degradation of any existing adenosine.
-
Add this compound to the desired final concentration and proceed with your experimental timeline.
-
Maintain the presence of ADA in the medium for the duration of the experiment.
Protocol 2: Sample Collection for Accurate Measurement of Extracellular Adenosine
-
Prepare a "stopper solution" containing inhibitors of adenosine metabolism. A typical formulation includes:
-
EHNA (10 µM)
-
Iodotubercidin (1 µM)
-
Dipyridamole (10 µM)
-
AOPCP (50 µM)
-
-
For sample collection from cell culture, rapidly mix the supernatant with the stopper solution in a 2:1 ratio (supernatant:stopper solution).[13]
-
Immediately place the samples on ice.
-
Process the samples for analysis by HPLC or LC-MS/MS to determine the adenosine concentration.[13][14]
Visualizations
Signaling Pathways of Adenosine Receptors
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Controlling Endogenous Adenosine
Caption: Workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Endogenous Adenosine Concentration in Humans In Vivo: Methodological Considerations | Bentham Science [eurekaselect.com]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurochemical Measurement of Adenosine in Discrete Brain Regions of Five Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Delivery of N6-Methyl-xylo-adenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the intracellular delivery of N6-Methyl-xylo-adenosine.
FAQs: General Questions
Q1: What is this compound?
This compound is a modified nucleoside analog of adenosine.[1][2][3] Like other adenosine analogs, it is investigated for its potential therapeutic properties, including as a vasodilator and in cancer therapy.[1][2][3]
Q2: What are the main challenges in delivering this compound into cells?
Like many nucleoside analogs, this compound can face challenges with cellular uptake due to its hydrophilic nature, which limits its ability to passively diffuse across the lipid bilayer of the cell membrane. Furthermore, it may be subject to enzymatic degradation or rapid clearance, reducing its bioavailability.[4][5]
Q3: What are the primary methods to enhance the cellular delivery of this compound?
Several strategies can be employed to improve the intracellular concentration of this compound:
-
Nanoparticle Encapsulation: Encapsulating the compound within lipid-based or polymeric nanoparticles can protect it from degradation and facilitate its entry into cells.[4][6]
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug can enhance its ability to cross the cell membrane. Once inside the cell, the modifying groups are cleaved to release the active compound.[5]
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability can improve uptake.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the cellular delivery of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low intracellular concentration of this compound | Poor membrane permeability. | 1. Chemical Modification: Synthesize a lipophilic prodrug of this compound by adding lipid moieties. 2. Nanoparticle Formulation: Encapsulate this compound in liposomes or polymeric nanoparticles. |
| Degradation of the compound. | 1. Nanoparticle Encapsulation: Use nanoparticles to protect the compound from enzymatic degradation. 2. Protease/Nuclease Inhibitors: Include relevant inhibitors in the experimental medium if degradation is suspected. | |
| Efflux pump activity. | 1. Efflux Pump Inhibitors: Co-administer known inhibitors of relevant ABC transporters. 2. Modify Delivery Vehicle: Some nanoparticle formulations can help bypass efflux pumps. | |
| High variability in experimental results | Inconsistent nanoparticle formulation. | 1. Standardize Protocol: Ensure strict adherence to the nanoparticle synthesis protocol, including temperature, pH, and component concentrations. 2. Characterize Nanoparticles: Characterize each batch of nanoparticles for size, charge, and encapsulation efficiency before use. |
| Cell culture inconsistencies. | 1. Standardize Cell Culture: Use cells at a consistent passage number and confluency. 2. Control for Cell Health: Regularly check for cell viability and morphology. | |
| Toxicity observed in treated cells | High concentration of the delivery vehicle or compound. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of both the delivery vehicle and this compound. 2. Control Experiments: Include controls with the empty delivery vehicle to assess its intrinsic toxicity. |
| Instability of the formulation. | 1. Stability Studies: Assess the stability of your nanoparticle formulation over time and under experimental conditions. 2. Fresh Preparations: Use freshly prepared formulations for each experiment. |
Experimental Protocols & Methodologies
Protocol 1: Liposomal Formulation of this compound
This protocol describes a common method for encapsulating a hydrophilic compound like this compound into liposomes using the thin-film hydration technique.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing. The concentration of the drug solution will depend on the desired drug-to-lipid ratio.
-
The hydration process should be carried out above the lipid phase transition temperature.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to probe sonication on ice or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using DLS.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent (e.g., Triton X-100) and measuring the concentration of this compound using HPLC-MS/MS.
-
Protocol 2: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cell culture plates with treated and untreated cells
-
Ice-cold PBS
-
Ice-cold methanol/acetonitrile/water (50:30:20, v/v/v) extraction solvent
-
Cell scraper
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add the ice-cold extraction solvent to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the lysate vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient to achieve chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and a characteristic fragment ion for quantification.
-
Create a standard curve using known concentrations of this compound to quantify the intracellular concentration.
-
Signaling Pathway and Experimental Workflow
Potential Signaling Pathway of this compound
Based on the activity of the related molecule N6-methyladenosine, this compound may act as a ligand for the A3 adenosine receptor, a G protein-coupled receptor (GPCR).[1][8][9] Activation of the A3 receptor can initiate downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.
Caption: Potential A3 adenosine receptor signaling pathway for this compound.
General Experimental Workflow for Evaluating Delivery Enhancement
The following workflow outlines the key steps to assess the efficacy of a delivery enhancement method for this compound.
Caption: General workflow for evaluating delivery enhancement of this compound.
References
- 1. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, efficacy and delivery of multiple nucleoside analogs via drug encapsulated carbon (DECON) based sustained drug release platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Vasodilatory Properties of Adenosine and its Analogue, N6-Methyl-xylo-adenosine
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative data on the vasodilatory effects of N6-Methyl-xylo-adenosine and its parent compound, adenosine. While this compound is identified as an adenosine analogue, and such analogues are generally recognized for their role as smooth muscle vasodilators, specific quantitative studies detailing its potency, efficacy, and mechanism of action in inducing vasodilation are not available in the public domain.[1] Consequently, a direct quantitative comparison is not feasible at this time.
This guide will therefore focus on the well-documented vasodilatory effects of adenosine, providing a detailed overview of its mechanism of action, experimental protocols for its study, and relevant signaling pathways. This information can serve as a foundational reference for researchers interested in the vascular effects of adenosine and its analogues.
Adenosine: A Key Regulator of Vascular Tone
Adenosine is a potent endogenous nucleoside that plays a crucial role in regulating blood flow in various vascular beds. Its vasodilatory effects are primarily mediated through the activation of specific adenosine receptors on vascular smooth muscle cells and endothelial cells.
Quantitative Data on Adenosine-Induced Vasodilation
The following table summarizes the typical effects of adenosine on vascular parameters, as established in numerous preclinical and clinical studies. It is important to note that these values can vary significantly based on the specific vascular bed, species, and experimental conditions.
| Parameter | Effect of Adenosine | Typical Agonist Concentration Range | Receptor Subtype(s) Involved |
| Coronary Artery Diameter | Increased (Vasodilation) | 10⁻⁹ to 10⁻⁵ M | A₂A, A₂B |
| Femoral Artery Blood Flow | Increased | 10⁻⁸ to 10⁻⁴ M | A₁, A₂A |
| Mean Arterial Pressure | Decreased (Systemic effect) | Infusion rate dependent | A₁, A₂A, A₂B, A₃ |
| Vascular Conductance | Increased | Dose-dependent | A₁, A₂A |
Signaling Pathways of Adenosine-Induced Vasodilation
Adenosine induces vasodilation through multiple signaling pathways, primarily involving G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃). The activation of A₂A and A₂B receptors on vascular smooth muscle cells is considered the principal mechanism for vasodilation.
Figure 1: Simplified signaling pathway of adenosine-induced vasodilation via A₂A receptor activation in vascular smooth muscle cells.
Experimental Protocols for Assessing Vasodilation
The following provides a generalized experimental protocol for measuring vasodilation in response to adenosine in an ex vivo setting using isolated blood vessels.
Isolated Blood Vessel Vasoreactivity Assay
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., rat, mouse) in accordance with approved ethical guidelines.
- Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.
- Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.
- Cut the artery into rings of 2-3 mm in length.
2. Mounting and Equilibration:
- Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with buffer changes every 15-20 minutes.
3. Viability and Pre-constriction:
- Assess the viability of the arterial rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
- After washing out the KCl and allowing the tension to return to baseline, pre-constrict the rings with a vasoconstrictor agent (e.g., phenylephrine, U46619) to achieve a stable submaximal contraction (typically 60-80% of the KCl-induced contraction).
4. Cumulative Concentration-Response Curve:
- Once a stable pre-constriction plateau is reached, add adenosine in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁴ M.
- Allow the response to each concentration to stabilize before adding the next.
- Record the relaxation response at each concentration.
5. Data Analysis:
- Express the relaxation response as a percentage of the pre-constriction tension.
- Plot the concentration-response curve and calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal relaxation response).
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dissect [label="Dissect Blood Vessel", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Mount [label="Mount Vessel in Organ Bath", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Equilibrate [label="Equilibrate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Preconstrict [label="Pre-constrict with Agonist", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Add_Compound [label="Add Test Compound\n(e.g., Adenosine)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Record [label="Record Vasorelaxation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Analyze Data\n(Concentration-Response Curve)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dissect;
Dissect -> Mount;
Mount -> Equilibrate;
Equilibrate -> Preconstrict;
Preconstrict -> Add_Compound;
Add_Compound -> Record;
Record -> Analyze;
Analyze -> End;
}
Figure 2: Generalized experimental workflow for assessing vasodilation using an isolated blood vessel preparation.
Conclusion
References
Validating the mechanism of action of N6-Methyl-xylo-adenosine in a specific cell line.
For Researchers, Scientists, and Drug Development Professionals
N6-Methyl-xylo-adenosine is an adenosine analog classified as a nucleoside antimetabolite, suggesting its potential role in targeting cell cycle progression and DNA damage pathways.[1] While its structural similarity to adenosine and its classification suggest potential applications in areas like cancer therapy and vasodilation, publicly available experimental data detailing its specific mechanism of action in any given cell line is currently limited.[1] This guide, therefore, provides a comparative framework based on the well-established mechanisms of the closely related and extensively studied molecule, N6-methyladenosine (m6A), and outlines the experimental protocols required to validate the precise mechanism of this compound.
Putative Mechanisms of Action: Extrapolating from N6-methyladenosine (m6A)
Given the structural similarity, it is plausible that this compound's mechanism of action could involve the modulation of the N6-methyladenosine (m6A) modification pathway. m6A is the most abundant internal modification of mRNA in eukaryotes and plays a crucial role in regulating gene expression. This process is dynamically controlled by a set of proteins: "writers" that add the methyl group, "erasers" that remove it, and "readers" that recognize the methylated RNA and elicit a functional response.
A primary hypothesis is that this compound could act as a competitive inhibitor of the m6A "writer" complex, which includes the key enzyme METTL3. By competing with the natural substrate, S-adenosylmethionine (SAM), it could potentially decrease global m6A levels in a cell.
Alternatively, this compound, once incorporated into RNA, might be recognized differently by "reader" proteins (e.g., YTHDF1, YTHDF2, YTHDF3) or be resistant to "eraser" enzymes (e.g., FTO, ALKBH5), leading to altered mRNA stability, translation, or splicing of target transcripts.
Recent studies have also highlighted a role for m6A modification in the DNA damage response. The m6A writer METTL3 has been shown to be involved in the repair of DNA double-strand breaks.[2] Therefore, another potential mechanism for this compound could be its interference with these DNA repair pathways.
Comparative Analysis: this compound vs. Established m6A Modulators
To validate the mechanism of this compound, its effects would need to be compared against known modulators of the m6A pathway. The following table outlines a hypothetical comparison based on potential outcomes.
| Compound | Proposed Mechanism of Action | Expected Effect on Global m6A Levels | Potential Downstream Cellular Effects | Relevant Cell Lines for Study |
| This compound | Competitive inhibitor of m6A writers (e.g., METTL3) or modulator of m6A reader/eraser function. | Decrease or Altered Recognition | Altered gene expression, cell cycle arrest, apoptosis, modulation of DNA repair. | HT-29 (colorectal cancer), DLD-1 (colorectal cancer), HepG2 (liver cancer), various leukemia cell lines. |
| STM2457 | Potent and selective inhibitor of METTL3. | Decrease | Inhibition of proliferation in acute myeloid leukemia (AML) cells. | MOLM-13 (AML), MV4-11 (AML). |
| FB23-2 | FTO demethylase inhibitor. | Increase | Inhibition of proliferation and induction of apoptosis in AML cells. | Kasumi-1 (AML). |
| 3-Deazaadenosine (DAA) | Indirect inhibitor of methylation via inhibition of S-adenosylhomocysteine (SAH) hydrolase. | Decrease | Broad effects on methylation-dependent processes. | Widely used across various cancer cell lines. |
Experimental Protocols for Mechanism Validation
To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. Below are detailed protocols for key assays.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a selected cancer cell line.
-
Methodology:
-
Cell Culture: Culture the chosen cell line (e.g., HT-29) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan.
-
Quantification: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Global m6A Quantification
-
Objective: To assess the impact of this compound on the overall level of m6A in mRNA.
-
Methodology:
-
RNA Extraction: Treat cells with this compound at its IC50 concentration for 48 hours. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT)-magnetic beads.
-
m6A Quantification: Use a commercially available m6A RNA methylation quantification kit (e.g., EpiQuik™ m6A RNA Methylation Quantification Kit, Epigentek) following the manufacturer's instructions. This is typically an ELISA-based method where m6A is detected using a specific antibody.
-
Data Analysis: Quantify the amount of m6A as a percentage of the total RNA and compare the levels between treated and untreated cells.
-
Western Blot Analysis of m6A Machinery and Downstream Targets
-
Objective: To investigate the effect of this compound on the protein expression levels of m6A "writers," "erasers," and key downstream signaling proteins.
-
Methodology:
-
Protein Extraction: Treat cells with this compound and lyse them to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against METTL3, FTO, ALKBH5, YTHDF1, and proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP) and cell cycle (e.g., p21, Cyclin D1). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.
-
Visualizing the Proposed Mechanism and Experimental Workflow
To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed interaction of this compound with the m6A pathway.
Caption: Experimental workflow for validating the mechanism of action.
By following this structured approach, researchers can systematically investigate the mechanism of action of this compound and objectively compare its performance with existing alternatives, thereby providing valuable data for the drug development community.
References
Off-Target Interaction Profile of N6-Methyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic nucleoside analog, a class of compounds with significant therapeutic interest due to their diverse biological activities. As with any potential therapeutic agent, a thorough understanding of its off-target interaction profile is crucial for predicting potential side effects and ensuring clinical safety. This guide aims to provide a comparative analysis of the off-target interaction profile of this compound against other relevant adenosine analogs. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the off-target interactions of this compound.
Despite the absence of direct data for this compound, this guide will provide a framework for evaluating the potential off-target profile of novel adenosine analogs. This will be achieved by outlining the typical experimental approaches used to determine off-target interactions and by presenting the known off-target profiles of other well-characterized adenosine analogs that are either in clinical use or under investigation. This comparative context will allow researchers to infer potential off-target liabilities for this compound and to design appropriate experimental strategies for its evaluation.
Comparative Off-Target Interaction Profiles
Due to the lack of specific data for this compound, this section presents a comparative table of off-target interactions for other relevant adenosine analogs. This data is compiled from various preclinical and clinical studies and is intended to serve as a reference for the types of off-target activities that can be associated with this class of compounds.
Table 1: Comparative Off-Target Profiles of Selected Adenosine Analogs
| Compound | Primary Target(s) | Known Off-Target Interactions (Selected Examples) | Therapeutic Area |
| This compound | Data not available | Data not available | Investigational |
| Clofarabine | DNA polymerase, Ribonucleotide reductase | Inhibition of various kinases, Transporters (e.g., ENT1, CNT3) | Oncology |
| Fludarabine | DNA polymerase, Ribonucleotide reductase | Incorporation into RNA, Inhibition of various kinases | Oncology, Autoimmune diseases |
| Nelarabine | DNA polymerase | Neurotoxicity (believed to be an off-target effect) | Oncology |
| Adenosine | Adenosine receptors (A1, A2A, A2B, A3) | Broad physiological effects due to receptor distribution | Antiarrhythmic, Diagnostic agent |
Note: The off-target interactions listed are not exhaustive and are intended to be illustrative. The clinical significance of these interactions can vary.
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of a compound's off-target interaction profile typically involves a tiered approach, starting with broad screening panels and followed by more focused mechanistic studies.
Broad Panel Screening
-
Kinase Panel Screening: A critical step for many small molecules, especially those with a purine scaffold. A typical kinase panel screen assesses the inhibitory activity of the compound against a large number of kinases (e.g., >400) at one or two fixed concentrations.
-
Methodology: Biochemical assays, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), are commonly employed. The percentage of inhibition at a given compound concentration is determined.
-
-
Receptor and Ion Channel Screening: To identify potential interactions with other major target families, broad screening panels covering a diverse range of G-protein coupled receptors (GPCRs), ion channels, and transporters are utilized.
-
Methodology: Radioligand binding assays are the gold standard for receptor screening, measuring the displacement of a known radiolabeled ligand by the test compound. For ion channels, functional assays using patch-clamp electrophysiology or fluorescence-based methods are used.
-
Dose-Response and IC50/Ki Determination
For any "hits" identified in the broad panel screens (typically defined as >50% inhibition at the screening concentration), follow-up dose-response studies are conducted to determine the potency of the interaction.
-
Methodology: The compound is tested over a range of concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) can be calculated.
Cellular and Functional Assays
To understand the physiological relevance of an identified off-target interaction, cellular and functional assays are employed.
-
Methodology: These assays can include measuring changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, cell proliferation, apoptosis, or specific signaling pathway modulation (e.g., Western blotting for phosphorylated proteins).
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow for off-target profiling can aid in understanding the experimental strategy.
Caption: Experimental workflow for determining the off-target interaction profile.
Caption: Potential on-target and off-target interactions of an adenosine analog.
Conclusion
While a detailed, data-driven comparison of the off-target interaction profile of this compound is not currently possible due to the absence of publicly available experimental data, this guide provides a necessary framework for its future evaluation. By understanding the common off-target liabilities of other adenosine analogs and employing the standardized experimental protocols outlined, researchers can systematically characterize the selectivity profile of this compound. Such studies are imperative for the continued development of this and other novel nucleoside analogs as potential therapeutic agents. The scientific community is encouraged to share such profiling data to accelerate the discovery and development of safer and more effective medicines.
N6-Methyl-xylo-adenosine: A Head-to-Head Comparison with Standard-of-Care Cancer Drugs Remains Uncharted
A comprehensive head-to-head comparison of N6-Methyl-xylo-adenosine with current standard-of-care cancer drugs is not feasible at this time due to a lack of publicly available preclinical and clinical data for this specific compound. While the broader class of adenosine analogs has shown potential in cancer research, specific experimental data on the efficacy and mechanism of action of this compound in oncology is conspicuously absent from the scientific literature.
This compound is identified as an adenosine analog.[1] Adenosine analogs are a class of molecules that are structurally similar to adenosine and have been investigated for various therapeutic purposes, including their potential to inhibit cancer progression.[1] However, the current body of research largely focuses on other adenosine analogs or the role of N6-methyladenosine (m6A), an RNA modification, in cancer biology. This distinction is critical, as this compound is a specific chemical compound, whereas m6A is an epigenetic modification.
Standard-of-care in oncology refers to the treatment regimen considered to be the most effective and widely accepted for a specific type, stage, and location of cancer. These treatments are established based on the results of rigorous clinical trials and can include chemotherapy, targeted therapy, immunotherapy, hormone therapy, and radiation.
A direct comparison, as requested, would necessitate quantitative data from preclinical studies, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%) in various cancer cell lines and tumor growth inhibition data from in vivo animal models. Subsequently, clinical trial data would be required to compare safety and efficacy in human patients. Extensive searches for such data on this compound have not yielded any specific results.
The Research Landscape of Adenosine Analogs in Cancer
While data on this compound is sparse, the broader family of adenosine analogs has been a subject of interest in cancer therapy. The general mechanism of action for many nucleoside analogs involves their interference with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation.
To illustrate the type of data required for a meaningful comparison, consider the hypothetical signaling pathway and experimental workflow below.
Hypothetical Signaling Pathway for an Adenosine Analog
The following diagram illustrates a potential mechanism by which an adenosine analog might exert its anti-cancer effects.
Caption: Hypothetical mechanism of an adenosine analog in a cancer cell.
Standard Experimental Workflow for Evaluating Anti-Cancer Compounds
A typical workflow to assess the anti-cancer properties of a compound like this compound would involve the following steps.
Caption: Standard drug discovery workflow for an anti-cancer compound.
Conclusion
For a meaningful comparison to be published for the target audience of researchers, scientists, and drug development professionals, robust and peer-reviewed experimental data is essential. At present, this compound remains a compound with limited characterization in the context of cancer therapy. Future research, including in vitro and in vivo studies, would be necessary to determine its potential as an anti-cancer agent and to enable a valid comparison with the established standard-of-care treatments. Until such data becomes available, any comparison would be purely speculative.
References
Investigating the Species-Specific Effects of N6-Methyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the well-documented biological activities of the related molecules: N6-methyladenosine (m6A) and other xyloadenosine analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
This compound is an adenosine analog with potential applications in therapeutics, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] This guide explores its potential species-specific effects by drawing parallels with the extensively studied N6-methyladenosine (m6A) RNA modification and other adenosine analogs.
Comparative Analysis of N6-Methyladenosine (m6A) Analogs
The biological activity of adenosine analogs is heavily influenced by modifications to both the purine base and the sugar moiety. The N6-methylation of adenosine is a critical RNA modification that modulates numerous cellular processes, while the xylo-configuration of the sugar can impact enzymatic recognition and metabolic stability.
Table 1: Comparative Effects of Adenosine Analogs Across Species
| Compound/Modification | Primary Mechanism | Known Effects in Mammals | Known Effects in Plants | Known Effects in Viruses |
| N6-methyladenosine (m6A) | RNA modification affecting mRNA stability, splicing, and translation.[3][4] | Regulates cell proliferation, apoptosis, and immune responses.[3][5] Implicated in various cancers and metabolic disorders.[6][7] | Essential for embryonic development; mutations can be lethal.[6] Affects growth patterns and floral development.[6] | m6A modifications on viral RNA can regulate viral replication and host-virus interactions (e.g., HIV, Zika, Influenza).[6] |
| Xyloadenosine Analogs | Can act as competitive inhibitors of enzymes that process adenosine or as signaling molecules. | Some analogs exhibit anti-inflammatory and anti-cancer properties.[8][9] | Can influence plant growth and development, with some derivatives showing cytokinin activity.[8] | Antiviral activities have been reported for some adenosine analogs. |
| This compound (Hypothesized) | Potential dual role as an RNA-modifying agent and a signaling molecule. | May exhibit enhanced stability and altered target specificity compared to m6A, potentially leading to unique anti-proliferative or immunomodulatory effects. | Could potentially modulate cytokinin-related pathways with altered potency or specificity. | May interfere with viral RNA modification processes, offering a potential antiviral strategy. |
Potential Signaling Pathways Modulated by this compound
Based on the known pathways affected by m6A, this compound could potentially influence key cellular signaling cascades. The m6A modification is a dynamic process regulated by "writer," "eraser," and "reader" proteins that, in turn, affect downstream signaling.[10][11]
The "writer" complex, consisting of proteins like METTL3 and METTL14, installs the methyl group.[6] "Erasers," such as FTO and ALKBH5, remove it.[6] "Reader" proteins, like the YTH domain family, recognize the m6A mark and mediate its effects on RNA fate.[10][11] Dysregulation of these proteins can impact major signaling pathways including:
-
PI3K-AKT Signaling: Often involved in cell survival and proliferation.
-
NF-κB Signaling: A key regulator of inflammation and immune responses.[3]
-
Wnt/β-catenin Pathway: Crucial for development and implicated in cancer.[3]
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[3]
Below is a diagram illustrating the central role of m6A modulation in cellular signaling.
Caption: The m6A RNA modification cycle and its influence on major cellular signaling pathways.
Experimental Protocols for Investigating this compound
The following are generalized protocols that can be adapted to study the species-specific effects of this compound.
1. Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic and cytostatic effects of this compound on different cell lines (e.g., human cancer lines, murine fibroblasts, insect cell lines).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
Measure absorbance or fluorescence and calculate the IC50 value.
-
2. RNA Dot Blot for Global m6A Levels
-
Objective: To determine if this compound affects the overall level of m6A in cellular RNA, suggesting it may interact with m6A "writer" or "eraser" enzymes.
-
Methodology:
-
Treat cells with this compound for a specified time.
-
Extract total RNA from treated and control cells.
-
Spot serial dilutions of the RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane.
-
Block the membrane and incubate with an anti-m6A antibody.
-
Incubate with a secondary antibody and detect using chemiluminescence.
-
Use methylene blue staining as a loading control.
-
3. Western Blot for Signaling Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in signaling pathways known to be modulated by m6A.
-
Methodology:
-
Treat cells with this compound.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Below is a workflow diagram for investigating the cellular effects of this compound.
Caption: A generalized workflow for the in vitro investigation of this compound.
This guide provides a starting point for the systematic investigation of this compound. By leveraging the extensive knowledge of related adenosine analogs, researchers can design targeted experiments to elucidate the unique biological functions of this compound across different species.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the N6-Methyladenosine Pathway for Cancer Immunotherapy [knowledge.uchicago.edu]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. The Important Role of N6-methyladenosine RNA Modification in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N6-methyladenosine (m6A) and a Proposed Investigation into N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in numerous biological processes, including RNA stability, splicing, translation, and cellular localization.[1][2][3][4][5] The dynamic and reversible nature of m6A modification, governed by "writer," "eraser," and "reader" proteins, has established it as a key player in epitranscriptomics.[4][6][7][8] This guide summarizes the key findings of m6A research and proposes a framework for investigating N6-Methyl-xylo-adenosine (N6-xylo-A), a structural analog of adenosine, to determine if it can replicate or modulate the functions of m6A. To date, no direct comparative studies have been published; therefore, this document presents a hypothetical experimental approach to explore the potential of N6-xylo-A in the context of m6A biology.
Structural Comparison: N6-methyladenosine vs. This compound
The primary structural difference between N6-methyladenosine and this compound lies in the stereochemistry of the ribose sugar. In N6-methyladenosine, the ribose is in the D-ribo configuration, which is the natural configuration found in RNA. In contrast, this compound contains a xylose sugar in the D-xylo configuration. This stereochemical difference at the 2' and 3' positions of the sugar moiety could have significant implications for its recognition and processing by the cellular machinery that interacts with m6A.
Current Understanding of N6-methyladenosine (m6A) Signaling
The biological effects of m6A are mediated by a complex interplay of proteins that install, remove, and recognize this modification.
-
Writers (Methyltransferases): The METTL3/METTL14 heterodimer is the core component of the m6A methyltransferase complex, which also includes other regulatory proteins like WTAP.[1][9] This complex catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence (RRACH) in RNA.[1]
-
Erasers (Demethylases): The m6A modification is reversible through the action of demethylases. FTO (fat mass and obesity-associated protein) and ALKBH5 are the two primary m6A erasers that oxidatively remove the methyl group from m6A.[1][4][10][11][12]
-
Readers (m6A-Binding Proteins): A diverse group of proteins, known as m6A readers, specifically recognize and bind to m6A-containing RNAs to elicit downstream functional consequences. The YTH domain-containing family of proteins (including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers.[1][13][14][15][16] These proteins can influence mRNA stability, translation efficiency, and splicing.
Proposed Experiments to Replicate Key m6A Findings with this compound
The following sections outline a series of proposed experiments to investigate whether N6-xylo-A can functionally mimic or antagonize m6A.
Interaction with m6A Writer Complex
Objective: To determine if N6-xylo-A can be incorporated into RNA by the METTL3/METTL14 methyltransferase complex or if it acts as an inhibitor.
Experimental Design:
-
In Vitro Methyltransferase Assay: A radiometric assay using a synthetic RNA substrate containing adenosine, purified METTL3/METTL14 complex, and radiolabeled S-adenosylmethionine ([³H]-SAM). The assay will be performed in the presence of increasing concentrations of N6-xylo-ATP to assess for competitive inhibition or incorporation.
-
Cell-Based Incorporation Assay: HEK293T cells will be cultured in the presence of N6-xylo-A. Total RNA will be isolated and subjected to LC-MS/MS analysis to detect the presence of this compound within the RNA.
Data Presentation:
| Experiment | Metric | Hypothetical Outcome for N6-xylo-A as a Substrate | Hypothetical Outcome for N6-xylo-A as an Inhibitor |
| In Vitro Methyltransferase Assay | [³H] incorporation (CPM) | No significant change in [³H] incorporation | Dose-dependent decrease in [³H] incorporation |
| Cell-Based Incorporation Assay | This compound levels in RNA (LC-MS/MS) | Detection of this compound | No detection of this compound |
Experimental Protocol: In Vitro Methyltransferase Assay
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 100 nM METTL3/METTL14 complex, 1 µM synthetic RNA substrate, and 1 µM [³H]-SAM.
-
Incubation: Add increasing concentrations of N6-xylo-ATP (0-100 µM) to the reaction mixtures. Incubate at 37°C for 1 hour.
-
Quenching: Spot the reaction mixture onto DEAE filter mats and wash with 0.2 M ammonium bicarbonate to remove unincorporated [³H]-SAM.
-
Quantification: Measure the retained radioactivity on the filter mats using a scintillation counter.
Interaction with m6A Eraser Enzymes
Objective: To assess whether this compound in RNA can be demethylated by FTO and ALKBH5, or if N6-xylo-A itself can inhibit their activity.
Experimental Design:
-
In Vitro Demethylation Assay: A synthetic RNA substrate containing this compound will be incubated with purified FTO or ALKBH5. The removal of the methyl group will be quantified by LC-MS/MS.
-
Inhibition Assay: A standard in vitro demethylation assay using an m6A-containing RNA substrate will be performed in the presence of increasing concentrations of free N6-xylo-A to assess its inhibitory potential.
Data Presentation:
| Experiment | Metric | Hypothetical Outcome for N6-xylo-A as a Substrate | Hypothetical Outcome for N6-xylo-A as an Inhibitor |
| In Vitro Demethylation Assay | % Demethylation | Dose-dependent decrease in this compound | No change in this compound levels |
| Inhibition Assay | % m6A Demethylation | No significant change | Dose-dependent decrease in m6A demethylation |
Experimental Protocol: In Vitro Demethylation Assay
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.0), 100 µM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbic acid, 1 µM synthetic this compound RNA, and 200 nM purified FTO or ALKBH5.
-
Incubation: Incubate at 37°C for 1 hour.
-
RNA Digestion: Treat the reaction with nuclease P1 and alkaline phosphatase to digest the RNA into nucleosides.
-
Analysis: Analyze the resulting nucleosides by LC-MS/MS to quantify the levels of this compound and xylo-adenosine.
Binding to m6A Reader Proteins
Objective: To determine if this compound within an RNA context is recognized by m6A reader proteins, specifically the YTH domain-containing proteins.
Experimental Design:
-
Biolayer Interferometry (BLI): Biotinylated RNA oligonucleotides containing either m6A or this compound will be immobilized on streptavidin-coated biosensors. The binding kinetics of purified YTHDF2 protein to these RNAs will be measured.
-
RNA Immunoprecipitation (RIP): HEK293T cells overexpressing a FLAG-tagged YTHDF2 protein will be treated with N6-xylo-A. Following cell lysis, the FLAG-YTHDF2 protein will be immunoprecipitated, and the co-precipitated RNA will be analyzed by RT-qPCR for target transcripts known to be regulated by YTHDF2.
Data Presentation:
| Experiment | Metric | Hypothetical Outcome for N6-xylo-A Recognition | Hypothetical Outcome for No Recognition |
| Biolayer Interferometry (BLI) | Binding Affinity (KD) | Similar KD value to m6A-containing RNA | Significantly higher or no measurable KD |
| RNA Immunoprecipitation (RIP) | Enrichment of target mRNA | Similar enrichment to control (no N6-xylo-A treatment) | No enrichment of target mRNA |
Experimental Protocol: Biolayer Interferometry (BLI)
-
Sensor Preparation: Hydrate streptavidin biosensors in kinetics buffer (e.g., 1x PBS, 0.02% Tween-20, 0.1% BSA).
-
Ligand Immobilization: Load biotinylated RNA oligonucleotides (containing m6A or this compound) onto the biosensors.
-
Association: Dip the sensors into wells containing serial dilutions of purified YTHDF2 protein to measure the association rate.
-
Dissociation: Transfer the sensors to wells containing only kinetics buffer to measure the dissociation rate.
-
Data Analysis: Calculate the equilibrium dissociation constant (KD) from the association and dissociation curves.
Conclusion and Future Directions
The proposed experimental framework provides a comprehensive strategy to elucidate the potential role of this compound in the context of m6A-mediated gene regulation. The outcomes of these experiments will determine whether N6-xylo-A can act as a substrate for m6A writers, a substrate for erasers, an inhibitor of these enzymes, or if it is recognized by m6A reader proteins. Positive findings would open new avenues for the development of chemical probes to study m6A biology and potentially for the design of novel therapeutics that target the epitranscriptome. The distinct stereochemistry of the xylose sugar in N6-xylo-A offers a unique opportunity to probe the structural requirements for substrate recognition and catalysis by the enzymes of the m6A pathway. Further studies could involve co-crystallization of N6-xylo-A-containing RNA with reader proteins to understand the structural basis of recognition, or lack thereof. Ultimately, a thorough investigation of N6-xylo-A will contribute to a deeper understanding of the intricate mechanisms governing m6A and its profound impact on cellular function.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-adenosine methylation (m6A) is involved in the life and death decisions of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between N6-methyladenosine modification and circular RNAs: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N6-Adenosine Methylation in RNA and a Reduced m3G/TMG Level in Non-Coding RNAs Appear at Microirradiation-Induced DNA Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | m6A reader proteins: the executive factors in modulating viral replication and host immune response [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Identification of N6-methyladenosine reader proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N6-Methyl-xylo-adenosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and logistical procedures for the disposal of N6-Methyl-xylo-adenosine, a nucleoside analog used in various research applications. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Hazard Profile and Safety Considerations
| Hazard Classification (Anticipated) | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave".[1][2] The following steps provide a general framework for proper disposal. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., pipette tips, centrifuge tubes), and solutions, should be treated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams like biological or radioactive waste.[3]
-
Segregate this compound waste from other chemical wastes unless explicitly permitted by your EHS office. Incompatible wastes should never be mixed.[4]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[5]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The principal investigator's name and lab location.
-
Any associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste to prevent spills.[4]
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), submit a chemical waste pickup request to your EHS office.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4][5] Evaporation is not an acceptable method of disposal.[3]
-
Emergency Procedures
In the event of a spill or exposure involving this compound, follow your institution's established emergency protocols. Generally, this will involve:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
For significant spills, evacuate the area and notify your E-H-S office immediately.
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N6-Methyl-xylo-adenosine
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense when working with potentially hazardous compounds is a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: All work involving the handling of solid N6-Methyl-xylo-adenosine or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): All personnel handling this compound must use the following PPE[4][5][6][7][8]:
| PPE Item | Specification | Rationale |
| Gloves | Disposable nitrile gloves. Consider double gloving. | Protects against skin contact. Must be removed immediately after contact with the chemical[5]. |
| Eye Protection | Chemical splash goggles. A face shield is required when there is a significant risk of splashes. | Protects against eye irritation from splashes or aerosols[5]. |
| Lab Coat | Long-sleeved, fully buttoned lab coat. | Protects skin and personal clothing from contamination[4]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation. | Prevents inhalation of the compound, which may cause respiratory irritation[1]. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills[4]. |
Hygiene Measures and First Aid
Hygiene Measures:
-
Wash hands thoroughly after handling and before leaving the laboratory[6].
-
Do not eat, drink, or smoke in the laboratory[6].
-
Remove contaminated clothing and wash it before reuse[6].
First Aid:
-
After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[6].
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur[6].
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
After ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Operational Plan for Safe Handling
A step-by-step approach is crucial for minimizing exposure and ensuring safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a freezer, as recommended for similar compounds[6].
-
The storage area should be clearly labeled with the compound's name and hazard warnings.
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound and clean them thoroughly after use.
-
Prepare solutions in appropriate, labeled containers.
3. Use in Experiments (e.g., Cell Culture):
-
When adding the compound to cell cultures or other experimental systems, do so in a manner that minimizes aerosol generation.
-
All manipulations should be carried out in a biological safety cabinet if working with cell lines.
4. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. addgene.org [addgene.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. flinnsci.com [flinnsci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
